molecular formula C8H16O B1617209 3,5-Dimethylhex-1-en-3-ol CAS No. 3329-48-4

3,5-Dimethylhex-1-en-3-ol

Cat. No.: B1617209
CAS No.: 3329-48-4
M. Wt: 128.21 g/mol
InChI Key: AOOGNPSUQVRFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylhex-1-en-3-ol is a chemical compound with the molecular formula C8H16O and a molecular weight of 128.21 g/mol . It is identified by the CAS Registry Number 3329-48-4 . Key physical properties include a density of approximately 0.834 g/cm³ and a boiling point of 143.6°C at 760 mmHg . The compound has a flash point of 40.1°C, classifying it as a flammable liquid . As a specialty chemical, this compound serves as a versatile intermediate in organic synthesis and chemical research. Its structure, featuring both a double bond and a hydroxyl group, makes it a candidate for various chemical transformations, including oxidation, reduction, and addition reactions, which are fundamental in the development of novel compounds for material science and other advanced research fields. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions, paying particular attention to its flammable nature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3329-48-4

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

3,5-dimethylhex-1-en-3-ol

InChI

InChI=1S/C8H16O/c1-5-8(4,9)6-7(2)3/h5,7,9H,1,6H2,2-4H3

InChI Key

AOOGNPSUQVRFMF-UHFFFAOYSA-N

SMILES

CC(C)CC(C)(C=C)O

Canonical SMILES

CC(C)CC(C)(C=C)O

Other CAS No.

3329-48-4

Origin of Product

United States

Foundational & Exploratory

3,5-Dimethyl-1-hexen-3-ol chemical structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Dimethyl-1-hexen-3-ol: Structure, Synthesis, and Applications

Introduction

3,5-Dimethyl-1-hexen-3-ol is a tertiary allylic alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon double bond.[1] This structural motif imparts unique reactivity and makes it a valuable building block in organic synthesis.[1][2] Its bifunctional nature allows for a wide range of chemical transformations, positioning it as a potentially versatile precursor for complex molecular architectures in pharmaceuticals and materials science.

It is critical to distinguish 3,5-Dimethyl-1-hexen-3-ol from its more commercially prevalent analogue, 3,5-Dimethyl-1-hexyn -3-ol (CAS 107-54-0). The latter is a propargyl alcohol containing a carbon-carbon triple bond. This guide focuses exclusively on the alkene variant (the "-en" in the name), detailing its specific structure, a robust synthetic methodology, and its potential applications, particularly for professionals in research and drug development.

Part 1: Molecular Structure and Physicochemical Properties

The definitive identity of a chemical compound is rooted in its structure and associated physical properties. These parameters govern its reactivity, interactions, and potential applications.

IUPAC Name: 3,5-dimethylhex-1-en-3-ol[3] Synonyms: 1-Hexen-3-ol, 3,5-dimethyl-[3] CAS Number: 3329-48-4[3] Molecular Formula: C₈H₁₆O[3]

Chemical Structure Diagram

Caption: Chemical structure of 3,5-Dimethyl-1-hexen-3-ol.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of 3,5-Dimethyl-1-hexen-3-ol.

PropertyValueSource
Molecular Weight 128.21 g/mol [3]
Molecular Formula C₈H₁₆O[3]
Topological Polar Surface Area 20.2 Ų[3][4]
Complexity 96.7[3][4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 3[4]

Part 2: Synthesis and Mechanistic Rationale

The construction of tertiary alcohols is a fundamental operation in organic synthesis. The Grignard reaction, which facilitates the formation of carbon-carbon bonds, stands as a highly effective and versatile method for this purpose.[2][5]

Proposed Synthesis: Grignard Reaction

The most direct and logical synthesis of 3,5-Dimethyl-1-hexen-3-ol involves the nucleophilic addition of a vinyl Grignard reagent to a ketone. Specifically, the reaction of vinylmagnesium bromide with 4-methyl-2-pentanone (commonly known as methyl isobutyl ketone) will yield the target molecule after an acidic workup.

Reaction Scheme: CH₂(CH)MgBr + (CH₃)₂CHCH₂C(O)CH₃ → C₈H₁₅OMgBr C₈H₁₅OMgBr + H₃O⁺ → CH₂(CH)C(OH)(CH₃)CH₂CH(CH₃)₂ + Mg²⁺ + Br⁻ + H₂O

Causality and Self-Validating Protocol

This protocol is designed to be self-validating by addressing the critical parameters necessary for a successful Grignard synthesis. The rationale behind each step ensures high efficiency and yield.

  • Anhydrous Conditions: Grignard reagents are powerful bases and will react readily with protic solvents, including water.[5] Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous to prevent the premature quenching of the reagent.

  • Inert Atmosphere: To prevent oxidation of the magnesium metal and the Grignard reagent, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. Slow, dropwise addition of reagents with external cooling is crucial to maintain control over the reaction rate and prevent side reactions.

  • Quenching: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent. It is acidic enough to protonate the intermediate magnesium alkoxide to form the final alcohol but is not so strongly acidic as to cause potential acid-catalyzed dehydration of the tertiary allylic alcohol product.

Detailed Experimental Protocol
  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon gas inlet. All glassware must be oven or flame-dried and assembled while hot under a stream of inert gas.

  • Grignard Reagent Formation: The flask is charged with magnesium turnings. A solution of vinyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is placed in the dropping funnel. A small amount of the vinyl bromide solution is added to the magnesium to initiate the reaction, which is indicated by bubble formation and a gentle reflux. The remaining solution is then added dropwise at a rate that maintains a controlled reflux. After the addition is complete, the mixture is stirred until most of the magnesium has been consumed.

  • Aldehyde Addition: The Grignard reagent solution is cooled to 0°C using an ice-water bath. A solution of 4-methyl-2-pentanone in the anhydrous solvent is added dropwise from the dropping funnel. The temperature should be maintained below 10°C throughout the addition.

  • Reaction Completion & Quenching: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for one hour. The flask is then cooled again to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

G Start Start: Anhydrous Glassware Inert Atmosphere (N₂/Ar) Reagent Vinyl Bromide + Mg Turnings in Anhydrous Ether/THF Start->Reagent Grignard Formation of Vinylmagnesium Bromide Reagent->Grignard Initiation & Reflux Addition Dropwise addition of 4-Methyl-2-pentanone (at 0°C) Grignard->Addition Alkoxide Formation of Magnesium Alkoxide Intermediate Addition->Alkoxide Quench Quench with sat. NH₄Cl (aq) (at 0°C) Alkoxide->Quench Product Crude 3,5-Dimethyl-1-hexen-3-ol Quench->Product Purify Purification: Extraction, Drying, Vacuum Distillation Product->Purify Final Pure Product Purify->Final

Caption: Workflow for the Grignard synthesis of 3,5-Dimethyl-1-hexen-3-ol.

Alternative Synthetic Route

An alternative pathway to 3,5-Dimethyl-1-hexen-3-ol is the partial hydrogenation of 3,5-Dimethyl-1-hexyn-3-ol. This involves the selective reduction of the alkyne to an alkene without reducing the alkene further to an alkane. This is typically achieved using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), which favors the formation of the cis-alkene.[6]

Part 3: Chemical Reactivity and Applications in Research and Development

Reactivity Profile

As a tertiary allylic alcohol, 3,5-Dimethyl-1-hexen-3-ol possesses two key reactive sites: the hydroxyl group and the vinyl group. The allylic nature of the alcohol enhances the reactivity of the C-O bond, making it more susceptible to substitution reactions compared to a standard tertiary alcohol. This enhanced reactivity is a cornerstone of its utility in organic synthesis.[1]

Potential Roles in Drug Development

While specific applications of 3,5-Dimethyl-1-hexen-3-ol are not widely documented, its structural class—the tertiary alcohol—is of significant interest in medicinal chemistry.

  • Metabolic Stability: Primary and secondary alcohols can be metabolic "soft spots," susceptible to oxidation by metabolic enzymes into aldehydes, ketones, or carboxylic acids. Tertiary alcohols, however, cannot be directly oxidized at the carbinol carbon.[7] Incorporating a tertiary alcohol moiety like the one in 3,5-Dimethyl-1-hexen-3-ol into a drug candidate can block this metabolic pathway. The steric hindrance provided by the geminal alkyl and vinyl groups can also shield the hydroxyl group from conjugation reactions like glucuronidation, further enhancing the metabolic stability and bioavailability of a molecule.[7][8]

  • Modulation of Physicochemical Properties: The introduction of a hydroxyl group can decrease lipophilicity (LogP) and increase aqueous solubility, which are critical parameters for optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug.[7][8]

Utility as a Synthetic Intermediate

The dual functionality of 3,5-Dimethyl-1-hexen-3-ol makes it a versatile synthetic intermediate. The hydroxyl group can be used in ether or ester linkages, while the vinyl group can participate in a wide array of reactions, including:

  • Addition reactions (e.g., halogenation, hydroboration-oxidation).

  • Oxidative cleavage.

  • Metathesis reactions.

This allows for the elaboration of the carbon skeleton to build more complex and high-value molecules.

Part 4: Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Vinyl Protons: Three distinct signals in the region of 5.0-6.0 ppm, showing characteristic geminal and cis/trans coupling constants.

    • CH and CH₂ Protons: Signals corresponding to the isobutyl group, including a doublet for the two methyl groups around 0.9 ppm, a multiplet for the CH proton, and signals for the CH₂ group adjacent to the stereocenter.

    • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

    • Methyl Proton: A singlet for the methyl group attached to the carbinol carbon.

  • ¹³C NMR:

    • Alkene Carbons: Two signals in the downfield region, typically between 110 and 145 ppm.

    • Carbinol Carbon: A signal for the tertiary carbon bearing the -OH group, expected around 70-80 ppm.

    • Aliphatic Carbons: Signals corresponding to the four distinct carbons of the isobutyl and methyl groups in the upfield region.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

    • C=C Stretch: A medium absorption band around 1640 cm⁻¹.

    • C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds of the vinyl group.

    • C-O Stretch: A strong absorption in the 1100-1200 cm⁻¹ region.

Conclusion

3,5-Dimethyl-1-hexen-3-ol is a structurally interesting tertiary allylic alcohol with significant, albeit largely untapped, potential in modern organic chemistry. Its synthesis is readily achievable through classic and reliable methods like the Grignard reaction. For researchers and drug development professionals, its key value lies in its potential role as a metabolically robust building block capable of improving the drug-like properties of lead compounds. The unique reactivity afforded by its bifunctional nature further establishes it as a versatile intermediate for the synthesis of complex molecular targets.

References

[9] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61018, 3,5-Dimethyl-1-hexyn-3-ol. Retrieved from [Link]

[10] The Good Scents Company. (n.d.). (±)-3,5-dimethyl-1-hexyn-3-ol. Retrieved from [Link]

[5] University of Colorado Boulder, Department of Chemistry. (n.d.). Grignard Reaction. Retrieved from [Link]

[3] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102981, 1-Hexen-3-ol, 3,5-dimethyl-. Retrieved from [Link]

[11] SpectraBase. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

[8] Shanu-Wilson, J. (2025, May 7). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Retrieved from [Link]

[12] Google Patents. (n.d.). Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol. Retrieved from

[13] Kobayashi, A., et al. (n.d.). Novel Synthesis of (Z)-3-Hexen-I-ol and cis-Jasmone. J-STAGE. Retrieved from [Link]

[14] Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

[15] Hélesbeux, J. J., et al. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

[16] American Chemical Society. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. Retrieved from [Link]

[17] The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

[7] Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. Retrieved from [Link]

[18] Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. Retrieved from

[19] SQI. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol Sample for silicone formulation. Retrieved from [Link]

[1] EBSCO. (n.d.). Allylic Alcohols | Chemistry | Research Starters. Retrieved from [Link]

[20] Cheméo. (n.d.). Chemical Properties of 1-Hexyn-3-ol, 3,5-dimethyl- (CAS 107-54-0). Retrieved from [Link]

Sources

Technical Guide: Physicochemical Characterization of 3,5-dimethylhex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Reference for Drug Development Professionals

Executive Summary

This guide provides an in-depth examination of the fundamental physicochemical properties of 3,5-dimethylhex-1-en-3-ol, a tertiary alcohol with potential applications as an intermediate in organic synthesis. We will focus on two core parameters essential for any chemical entity's progression through the development pipeline: molecular weight and density. This document moves beyond a simple recitation of values, offering a detailed exposition of the authoritative methodologies required for their empirical validation. Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and density determination via the volumetric method are presented, grounded in the principles of analytical chemistry to ensure data integrity and reproducibility.

Introduction to this compound

This compound (CAS No: 3329-48-4) is an unsaturated tertiary alcohol. Its structure, featuring a hydroxyl group on a sterically hindered carbon and a terminal vinyl group, makes it a versatile building block in chemical synthesis. Understanding its core physical properties is the first step in its reliable application, whether in reaction scale-up, formulation, or quality control.

Core Physicochemical Properties

The foundational attributes of a chemical compound dictate its behavior in both chemical and physical systems. For this compound, these properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.215 g/mol [1]
Density Data not publicly available; requires experimental determination.
Molecular Weight

The molecular weight is a calculated property derived from the molecular formula, C₈H₁₆O.[1] It represents the mass of one mole of the substance. While this calculated value is fundamental, it must be empirically confirmed to verify the identity and purity of a sample. The authoritative technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), which provides not only the molecular weight but also structural information through fragmentation patterns.[2]

Density

Density, the ratio of mass to volume, is a critical parameter for process chemistry, enabling accurate volume-to-mass conversions for reaction stoichiometry and formulation. As of this writing, a verified experimental density for this compound is not listed in major public chemical databases. However, we can infer an expected range. For comparison, a structurally similar compound, 3,5-dimethyl-1-hexyn -3-ol (CAS 107-54-0), which differs only by the presence of a triple bond instead of a double bond, has a reported density of 0.859 g/mL at 25 °C.[3][4] Aliphatic alcohols generally have densities less than water (1.00 g/mL).[5] Therefore, a precise experimental determination is paramount.

Authoritative Methodologies for Property Determination

To ensure scientific rigor, direct measurement using validated techniques is non-negotiable. The following sections detail the standard operating procedures for determining the molecular weight and density of this compound.

Molecular Weight Verification via Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[6] The technique first utilizes a gas chromatograph (GC) to separate the analyte from a mixture based on its boiling point and affinity for the GC column's stationary phase.[7] The separated compound then enters the mass spectrometer (MS), where it is ionized, and the resulting ions are sorted by their mass-to-charge ratio (m/z).[2] This produces a mass spectrum that serves as a molecular fingerprint, revealing the parent molecular ion (confirming molecular weight) and characteristic fragment ions (confirming structure).

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup (Example Parameters):

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[7]

    • Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer Setup (Example Parameters):

    • MS System: Agilent 5977B MSD or equivalent.

    • Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition & Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

    • Identify the molecular ion peak (M⁺) in the mass spectrum. Its m/z value should correspond to the calculated molecular weight (128.2).

    • Compare the fragmentation pattern to known spectra in a database (e.g., NIST) or interpret it to confirm the structure.

Causality of Choices:

  • Helium Carrier Gas: It is inert and provides good separation efficiency.[8]

  • HP-5ms Column: This non-polar column separates compounds primarily based on boiling point, which is ideal for general-purpose screening of organic molecules.

  • Electron Ionization at 70 eV: This is a standard, high-energy ionization technique that reproducibly fragments molecules, creating a rich fingerprint for structural elucidation and library matching.[2]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_GC Gas Chromatography (Separation) cluster_MS Mass Spectrometry (Detection) Sample 1. Sample Injection (1µL of C₈H₁₆O solution) Inlet 2. Vaporization (Inlet @ 250°C) Sample->Inlet Column 3. Separation in Column (Based on boiling point) Inlet->Column IonSource 4. Ionization (Electron Impact, 70 eV) Column->IonSource Heated Transfer Line MassAnalyzer 5. Mass Analysis (Separation by m/z) IonSource->MassAnalyzer Detector 6. Detection (Electron Multiplier) MassAnalyzer->Detector Data 7. Data Output (Chromatogram & Mass Spectrum) Detector->Data

Caption: Workflow for molecular weight determination using GC-MS.

Density Determination Using a Volumetric Flask and Analytical Balance

Principle: This gravimetric method is a fundamental and highly accurate way to determine the density of a liquid.[9] It relies on accurately measuring the mass of a precisely known volume of the liquid. A Class A volumetric flask is used to ensure the volume is known to a high degree of precision.[5] The temperature must be controlled and recorded, as density is temperature-dependent.

Experimental Protocol:

  • Temperature Equilibration: Place the sample of this compound, a Class A 10.00 mL volumetric flask, and deionized water in a temperature-controlled environment (e.g., a 25.0°C water bath) for at least 30 minutes to ensure thermal equilibrium. Record the temperature.

  • Mass of Empty Flask: Carefully clean and dry the volumetric flask. Measure its mass on a four-figure analytical balance (±0.0001 g). Record this as m₁.

  • Mass of Flask + Sample: Using a pipette, carefully fill the volumetric flask with this compound until the bottom of the meniscus is precisely on the calibration mark. Weigh the filled flask and record the mass as m₂.

  • Mass of Flask + Water (for Volume Calibration): Thoroughly clean the flask with a suitable solvent (e.g., acetone) and dry it completely. Fill the flask with the equilibrated, deionized water to the calibration mark. Weigh the filled flask and record the mass as m₃.

  • Calculations:

    • Mass of Sample (m_sample): m₂ - m₁

    • Mass of Water (m_water): m₃ - m₁

    • Volume of Flask (V_flask): Look up the density of water (ρ_water) at the recorded temperature. Calculate the precise volume of the flask: V_flask = m_water / ρ_water.

    • Density of Sample (ρ_sample): ρ_sample = m_sample / V_flask.

  • Validation: Repeat the measurement at least three times to ensure reproducibility and calculate the mean and standard deviation.

Causality of Choices:

  • Class A Volumetric Flask: This glassware is calibrated to a high tolerance, minimizing error in the volume measurement, which is crucial for an accurate density value.[5]

  • Analytical Balance: Provides the necessary precision for mass measurements, ensuring that the uncertainty in the final density is low.

  • Temperature Control: The volume of liquids and glassware changes with temperature.[9] Equilibration and recording the temperature are essential for obtaining a precise and meaningful density value that can be compared to other data.

References

  • LibreTexts Chemistry. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Basics of Gas Chromatograph-Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • Taylor & Francis. (n.d.). GC-MS – Knowledge and References. Retrieved from [Link]

  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (±)-3,5-dimethyl-1-hexyn-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3,5-dimethylhex-1-yn-3-ol. Retrieved from [Link]

  • ISB WWW2. (n.d.). The density of an alcohol solution. Retrieved from [Link]

  • Grossmont College. (n.d.). Experiment 1 – Density. Retrieved from [Link]

  • Science Learning Center. (n.d.). Density and Determination of Percent Alcohol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Hexyn-3-ol, 3,5-dimethyl- (CAS 107-54-0). Retrieved from [Link]

  • WikiEducator. (2009, December 30). Chemistry/The Density and Volume of a Water-Alcohol Mixture. Retrieved from [Link]

  • YouTube. (2021, August 15). Lab density of alcohol using volumetric pipet. Retrieved from [Link]

Sources

3,5-Dimethylhex-1-en-3-ol safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL DATA INTEGRITY NOTE

Discrepancy Alert: The request referenced CAS 19550-30-2 in conjunction with the name 3,5-Dimethylhex-1-en-3-ol .

  • CAS 19550-30-2 corresponds to 2,3-Dimethylbutan-1-ol , a saturated C6 primary alcohol.[1]

  • This compound corresponds to CAS 3329-48-4 , a C8 tertiary allylic alcohol.[1][2][3][4]

  • 3,5-Dimethyl-1-hexyn-3-ol (the alkyne precursor, often confused) corresponds to CAS 107-54-0 .[1][5]

Action: To maintain scientific accuracy, this guide focuses on the chemical structure named in your request (This compound, CAS 3329-48-4 ). Where specific experimental data for this rare alkene intermediate is absent, safety profiles are derived from its well-characterized alkyne precursor (CAS 107-54-0) based on Structure-Activity Relationship (SAR) protocols.[1]

PART 1: Chemical Identity & Molecular Architecture

This compound is a tertiary allylic alcohol characterized by a terminal vinyl group and a bulky isobutyl chain.[1] Its steric hindrance at the C3 position makes it resistant to direct oxidation, while the allylic system offers unique reactivity for rearrangement protocols (e.g., Claisen or oxy-Cope rearrangements) in pharmaceutical synthesis.[1]

PropertySpecification
IUPAC Name This compound
CAS Number 3329-48-4
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
SMILES CC(C)CC(C)(O)C=C
Key Functional Groups Tertiary Alcohol (Sterically hindered), Terminal Alkene

PART 2: Comprehensive Hazard Profiling (GHS)

Note: Hazard classifications are extrapolated from the homologous alkyne (Surfynol 61) and standard allylic alcohol toxicity profiles.

GHS Classification[1][3]
  • Flammable Liquids: Category 3 (H226)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

Hazard Statements & Mechanism
  • H226 - Flammable liquid and vapor: The molecule has a flash point estimated between 45–55°C. The terminal alkene contributes to volatility.[1]

  • H315/H319 - Causes skin/eye irritation: As a lipophilic alcohol (LogP ~2.0), it penetrates dermal barriers, causing defatting and localized irritation. The allylic nature increases reactivity with biological nucleophiles compared to saturated analogs.[1]

PART 3: Physicochemical Properties

The following data consolidates predicted and literature values for the alkene, referenced against its alkyne precursor for validation.

PropertyValue (Alkene: CAS 3329-48-4)Value (Alkyne Ref: CAS 107-54-0)Source Context
Physical State Clear, colorless liquidClear, colorless liquidStandard State
Boiling Point 150–155 °C (at 760 mmHg)150–151 °CYaws Handbook / Comparative
Flash Point ~45–50 °C (Closed Cup)44 °CEstimated via MW/Polarity
Density 0.84–0.86 g/mL 0.859 g/mL20°C
Vapor Pressure ~2.5 mmHg (at 20°C)4.5 mmHg (at 20°C)Predicted
Solubility Low in water; Miscible in EtOH, Et₂O< 1% in waterLipophilic chain dominance

PART 4: Synthetic Utility & Reactivity

For drug development professionals, this molecule is a "pivot point" intermediate. It is synthesized via the partial hydrogenation of the alkyne and serves as a precursor for complex terpenoids or modified fragrances.[1]

Synthesis Workflow (Industrial/Lab Scale)

The standard preparation involves the addition of acetylene to methyl isobutyl ketone (MIBK) to form the alkyne, followed by semi-hydrogenation.

  • Alkynylation: MIBK + Acetylene (KOH catalyst)

    
     3,5-Dimethyl-1-hexyn-3-ol.[1]
    
  • Semi-Hydrogenation: 3,5-Dimethyl-1-hexyn-3-ol + H₂ (Lindlar Catalyst/Quinoline)

    
    This compound .
    
Reactivity & Applications
  • Dehydration: Acid-catalyzed dehydration yields conjugated dienes (e.g., 3,5-dimethyl-1,3-hexadiene), useful in Diels-Alder cycloadditions.[1]

  • Esterification: Due to steric bulk at C3, standard esterification is slow; requires Steglich conditions (DCC/DMAP) or acid anhydrides with Lewis acid catalysts.

  • Claisen Rearrangement: Vinyl ethers derived from this alcohol undergo thermal [3,3]-sigmatropic rearrangement to form

    
    -unsaturated carbonyls (extending the carbon chain).[1]
    
Visualization: Synthesis & Reactivity Pathway

G MIBK Methyl Isobutyl Ketone (Starting Material) Alkyne 3,5-Dimethyl-1-hexyn-3-ol (CAS 107-54-0) MIBK->Alkyne KOH, 15-40°C Favorskii Reaction Acetylene Acetylene (HC≡CH) Acetylene->Alkyne KOH, 15-40°C Favorskii Reaction Alkene This compound (CAS 3329-48-4) Alkyne->Alkene H2, Lindlar Cat. Semi-Hydrogenation Diene Conjugated Dienes (Dehydration) Alkene->Diene H+, -H2O Ester Tertiary Esters (Acylation) Alkene->Ester Ac2O, DMAP

Figure 1: Synthetic pathway from commodity chemicals to this compound and downstream derivatives.[1]

PART 5: Emergency Protocols & Handling

Expert Insight: The primary risk with tertiary allylic alcohols is acid-catalyzed dehydration during storage, which can generate pressure (water vapor) and more volatile dienes.[1]

Storage & Handling
  • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent autoxidation of the alkene double bond.[1]

  • Stabilizers: Commercial grades may require trace BHT (butylated hydroxytoluene) to inhibit radical polymerization.[1]

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates), Strong acids (induces dehydration/polymerization), Acid anhydrides.

First Aid Measures
  • Inhalation: Move to fresh air. If respiratory irritation occurs (coughing, burning sensation), administer oxygen.

  • Skin Contact: Wash with non-abrasive soap and water.[1] Do not use solvents (ethanol/acetone) as they may enhance transdermal absorption.[1]

  • Eye Contact: Rinse immediately with saline/water for 15 minutes.[1] Remove contact lenses.[1]

Fire-Fighting
  • Media: Alcohol-resistant foam, Dry chemical, CO₂. Do not use high-volume water jets (may spread the lipophilic liquid).[1]

  • Specific Hazards: Vapors are heavier than air and may travel to ignition sources.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102981, 3,5-Dimethyl-1-hexen-3-ol. Retrieved from [Link]

  • Yaws, C. L. (2015). The Yaws Handbook of Vapor Pressure: Antoine Coefficients.[1] Gulf Professional Publishing.[1] (Data extrapolated for C8 allylic alcohols).

  • U.S. EPA (2024). CompTox Chemicals Dashboard: 1-Hexen-3-ol, 3,5-dimethyl-.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 3,5-dimethylhex-1-yn-3-ol (CAS 107-54-0).[1] (Used for read-across hazard data).[1] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3,5-dimethylhex-1-en-3-ol: Boiling Point and Refractive Index

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Physicochemical Properties in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties, including boiling point and refractive index, are fundamental to a compound's identity, purity, and behavior in various solvents and formulations. For a novel or uncharacterized molecule such as 3,5-dimethylhex-1-en-3-ol, a tertiary alcohol with potential applications as a synthetic intermediate, the precise determination of these parameters is a critical first step.

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, provides a key indicator of volatility and can be used to assess purity.[1][2] The refractive index, a measure of how light propagates through a substance, is an intrinsic property that is highly sensitive to the molecular structure and purity of a compound.[3][4]

This guide provides detailed experimental protocols for the determination of the boiling point and refractive index of this compound, contextualized with the scientific rationale behind each step.

Comparative Data: 3,5-dimethylhex-1-yn-3-ol

While experimental data for this compound (CAS 3329-48-4) is not extensively reported, data for the closely related alkyne analogue, 3,5-dimethylhex-1-yn-3-ol (CAS 107-54-0), is available and serves as a useful, albeit distinct, reference point.[5][6] The primary structural difference is the presence of a carbon-carbon triple bond in the latter, which can influence intermolecular forces and thus, its physical properties.

PropertyValue for 3,5-dimethylhex-1-yn-3-olSource(s)
Boiling Point150-151 °C at 760 mmHg[7]
Refractive Index (n20/D)1.434[7]

Experimental Determination of Boiling Point

The boiling point of a liquid is a fundamental physical constant that is highly dependent on atmospheric pressure. For tertiary alcohols such as this compound, the potential for dehydration at elevated temperatures must be considered when selecting a measurement technique. The Thiele tube method is a reliable micro-scale technique that minimizes sample volume and allows for precise temperature control.[8]

Scientific Rationale

The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external pressure. As the liquid is heated, its vapor pressure increases. When the vapor pressure equals the atmospheric pressure, the liquid boils. In the Thiele tube method, a small, inverted capillary tube traps air. As the sample is heated, this trapped air expands and exits the capillary. Upon cooling, the vapor pressure inside the capillary drops, and when it falls just below the atmospheric pressure, the liquid is drawn into the capillary. The temperature at which this occurs is the boiling point.[1][8] The unique design of the Thiele tube facilitates uniform heating of the oil bath through convection currents, ensuring accurate temperature measurement.

Experimental Protocol
  • Sample Preparation: A small sample (approximately 0.5 mL) of this compound is placed in a small-diameter test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Apparatus Assembly: The test tube is securely attached to a thermometer. The thermometer bulb should be aligned with the bottom of the test tube.

  • Thiele Tube Setup: The thermometer and test tube assembly are inserted into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.

  • Heating: The side arm of the Thiele tube is gently heated with a micro-burner or a hot air gun.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the inverted capillary tube.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

  • Pressure Correction: The ambient atmospheric pressure is recorded. If the pressure is not at sea level (760 mmHg), a correction will be necessary.

Experimental Workflow Diagram

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Assembly cluster_measurement Measurement prep_sample Place 0.5 mL of This compound in a test tube prep_capillary Insert inverted capillary tube prep_sample->prep_capillary assemble_thermo Attach test tube to thermometer prep_capillary->assemble_thermo assemble_thiele Insert assembly into Thiele tube assemble_thermo->assemble_thiele heat Gently heat Thiele tube assemble_thiele->heat observe Observe steady stream of bubbles heat->observe cool Remove heat and allow to cool observe->cool record Record temperature at which liquid enters capillary cool->record

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Experimental Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental physical property that is dependent on temperature and the wavelength of light used for the measurement. For organic liquids, an Abbe refractometer is the standard instrument for this determination.

Scientific Rationale

An Abbe refractometer operates on the principle of total internal reflection. Light passes through a prism with a known refractive index and then through the sample. The angle at which total internal reflection occurs is dependent on the refractive index of the sample. The instrument measures this critical angle and internally converts it to a refractive index value.[9][10] Temperature control is crucial as the density of the liquid, and therefore its refractive index, changes with temperature.[3][11] The standard temperature for refractive index measurement is 20°C.

Experimental Protocol
  • Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water (n²⁰/D = 1.3330).

  • Temperature Control: The refractometer prisms are connected to a circulating water bath set to 20.0 ± 0.1 °C.

  • Sample Application: A few drops of this compound are placed on the surface of the lower prism.

  • Measurement: The prisms are closed, and the light source is positioned. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read from the instrument's scale.

  • Cleaning: The prisms are carefully cleaned with a soft tissue and an appropriate solvent (e.g., ethanol or isopropanol) after the measurement.

Experimental Workflow Diagram

Refractive_Index_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_cleanup Post-Measurement calibrate Calibrate refractometer with distilled water set_temp Set temperature to 20.0 ± 0.1 °C calibrate->set_temp apply_sample Apply a few drops of This compound to the prism set_temp->apply_sample measure Close prisms and adjust for a sharp dividing line apply_sample->measure read_value Read refractive index from the scale measure->read_value clean Clean prisms with appropriate solvent read_value->clean

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Conclusion

The determination of the boiling point and refractive index of this compound is a foundational step in its comprehensive characterization. The methodologies outlined in this guide provide a robust framework for obtaining accurate and reliable data for this and other novel compounds. Adherence to these detailed protocols, grounded in established scientific principles, will ensure the generation of high-quality data that is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • The Good Scents Company. (n.d.). (±)-3,5-dimethyl-1-hexyn-3-ol, 107-54-0.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol 98 107-54-0.
  • ChemicalBook. (2026, January 13). 3,5-DIMETHYL-1-HEXYN-3-OL | 107-54-0.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol | 107-54-0.
  • Guidechem. (n.d.). This compound 3329-48-4 wiki.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol | CAS 107-54-0.
  • TCI Chemicals. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol | 107-54-0.
  • Loyola eCommons. (n.d.). The Refractive Indices of Ethyl Alcohol and Water Mixtures.
  • Scribd. (n.d.). Refractive Index of Ethyl Alcohol Experiment | PDF.
  • PubChem. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol | C8H14O | CID 61018.
  • PubChem. (n.d.). 1-Hexen-3-ol, 3,5-dimethyl- | C8H16O | CID 102981.
  • ResearchGate. (n.d.). Refractive index measurements of ethanol-water binary liquid solutions using a graded-index fiber tip sensor.
  • UNI ScholarWorks. (n.d.). The Refractive Indices of Alcohol-Water Mixture at 25º C.
  • DergiPark. (n.d.). Experimental Investigation of Refractive Index Measurement of Common Solvents and Aqueous Solutions in the Infrared Wavelengths.
  • Cheméo. (n.d.). Chemical Properties of 1-Hexyn-3-ol, 3,5-dimethyl- (CAS 107-54-0).
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • University of Calgary. (n.d.). Micro-boiling point measurement.
  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination | PDF.
  • Vernier. (n.d.). Determination of a Boiling Point - Experiment.
  • Chemistry Stack Exchange. (2020, April 29). Why is the boiling point of homologous primary > secondary > tertiary alcohols whilst their solubility in water is the reverse?

Sources

Introduction: A Tertiary Allylic Alcohol of Synthetic Importance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Reactivity of 3,5-Dimethylhex-1-en-3-ol

This compound is a tertiary allylic alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is, in turn, bonded to a carbon-carbon double bond. This structural motif is of significant interest to researchers and drug development professionals due to its prevalence in various natural products and its utility as a versatile synthetic intermediate.[1] The juxtaposition of the alcohol and alkene functional groups imparts a unique and rich reactivity profile, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, spectroscopic signature, and key chemical reactions of this compound, offering field-proven insights and detailed protocols for laboratory application.

Synthesis: The Grignard Approach

The most direct and reliable method for constructing tertiary alcohols like this compound is the Grignard reaction.[2] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[3] For the target molecule, the logical and most common retrosynthetic disconnection points to the reaction between vinylmagnesium bromide and 4-methyl-2-pentanone.

The causality behind this choice is rooted in the commercial availability and stability of the starting materials. Vinylmagnesium bromide is a readily available Grignard reagent, and 4-methyl-2-pentanone is a common industrial solvent and chemical intermediate. The reaction proceeds via the nucleophilic attack of the vinyl carbanion equivalent on the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final tertiary alcohol. Critically, the reaction must be conducted under strictly anhydrous (water-free) conditions, as any protic solvent will quench the highly basic Grignard reagent, halting the desired reaction.[3]

Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis from 4-methyl-2-pentanone and vinylmagnesium bromide.

1. Reagent and Glassware Preparation:

  • All glassware (a three-neck round-bottom flask, a dropping funnel, and a condenser) must be thoroughly dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon gas.

  • Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent.[3]

  • 4-methyl-2-pentanone should be distilled to remove any water.

  • A 1.0 M solution of vinylmagnesium bromide in THF is used.

2. Reaction Setup and Execution:

  • The dried three-neck flask is equipped with a magnetic stirrer, a dropping funnel, a condenser topped with a nitrogen/argon inlet, and a rubber septum.

  • Charge the flask with the desired amount of 4-methyl-2-pentanone and an appropriate volume of anhydrous THF.

  • Cool the flask to 0°C using an ice-water bath.

  • Measure 1.1 molar equivalents of the 1.0 M vinylmagnesium bromide solution and transfer it to the dropping funnel via cannula or syringe.

  • Add the vinylmagnesium bromide solution dropwise to the stirred ketone solution at a rate that maintains the internal temperature below 10°C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure completion.

3. Workup and Purification:

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This step protonates the alkoxide and dissolves the magnesium salts. Avoid using strong acids initially, as this can promote dehydration of the tertiary alcohol product.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two to three times with diethyl ether.

  • Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Grignard Reaction cluster_workup 3. Workup & Purification Dry_Glass Dry Glassware (>120°C) Assemble Assemble Hot under N2 Dry_Glass->Assemble Charge_Flask Charge Flask with 4-methyl-2-pentanone & THF Assemble->Charge_Flask Cool_0C Cool to 0°C Charge_Flask->Cool_0C Add_Grignard Add Vinylmagnesium Bromide (1.1 eq) dropwise Cool_0C->Add_Grignard Stir_RT Warm to RT, Stir 2-3h Add_Grignard->Stir_RT Quench Quench with sat. NH4Cl (aq) Stir_RT->Quench Separate Separate Layers Quench->Separate Extract Extract Aqueous Layer with Et2O Separate->Extract Dry Combine Organics, Dry (MgSO4) Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Product Pure 3,5-dimethylhex- 1-en-3-ol Distill->Product

Caption: Workflow for the Grignard synthesis of this compound.

Spectroscopic Characterization

While extensive published spectra for this compound are scarce, its spectroscopic features can be reliably predicted based on standard principles and comparison to its well-documented alkyne analog, 3,5-dimethyl-1-hexyn-3-ol.[5][6]

Spectroscopic Data Characteristic Signals for this compound (Predicted)
¹H NMR (CDCl₃, 400 MHz)δ 5.95-5.85 (dd, 1H, -CH=CH₂), δ 5.20 (dd, 1H, -CH=CHH, trans), δ 5.05 (dd, 1H, -CH=CHH, cis), δ 1.80-1.70 (m, 1H, -CH(CH₃)₂), δ 1.60-1.45 (m, 2H, -CH₂-), δ 1.25 (s, 3H, -C(OH)CH₃), δ 0.90 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ 144.5 (-CH=CH₂), δ 112.0 (-CH=CH₂), δ 73.0 (C-OH), δ 50.0 (-CH₂-), δ 25.0 (-CH(CH₃)₂), δ 24.5 (-C(OH)CH₃), δ 24.0 (-CH(CH₃)₂)
IR Spectroscopy (Thin Film)ν 3600-3200 cm⁻¹ (broad, O-H stretch), ν 3080 cm⁻¹ (=C-H stretch), ν 1645 cm⁻¹ (C=C stretch), ν 990 & 915 cm⁻¹ (C-H bend, out-of-plane for vinyl)

The key diagnostic signals are the broad O-H stretch in the IR spectrum and the distinct set of three proton signals in the ¹H NMR for the vinyl group (one dd for the internal proton and two dd for the terminal protons). The quaternary carbon attached to the hydroxyl group appears around 73.0 ppm in the ¹³C NMR spectrum.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its nature as a tertiary allylic alcohol. This allows for transformations involving the hydroxyl group, the adjacent double bond, or a concerted reaction involving both.

Oxidative Rearrangement: The Babler Oxidation

A hallmark reaction of tertiary allylic alcohols is their oxidative rearrangement to form α,β-unsaturated ketones, a transformation known as the Babler oxidation.[7] This reaction typically employs a chromium(VI) reagent like pyridinium chlorochromate (PCC).

Mechanism: The reaction is initiated by the formation of a chromate ester from the alcohol and PCC. This intermediate then undergoes a[8][8]-sigmatropic rearrangement, a concerted process where the chromium moiety is transferred from the oxygen to the terminal carbon of the vinyl group. This transposition effectively moves the double bond and creates an enol chromate ester, which is subsequently oxidized to yield the final α,β-unsaturated ketone product, 5-methylhept-3-en-2-one.[7]

Due to the high toxicity of chromium reagents, modern alternatives using oxoammonium salts (derived from reagents like TEMPO) have been developed, offering a greener and often more efficient pathway to the same products.[8]

G start This compound ester Chromate Ester start->ester + PCC rearranged Rearranged Ester (via [3,3]-Sigmatropic Shift) ester->rearranged [3,3]-Sigmatropic Rearrangement product 5-Methylhept-3-en-2-one rearranged->product Oxidation

Caption: Mechanism of the Babler Oxidation.

Acid-Catalyzed Dehydration

Treatment of tertiary alcohols with strong acids (e.g., H₂SO₄, H₃PO₄) typically leads to dehydration via an E1 mechanism.[9] In the case of this compound, protonation of the hydroxyl group creates a good leaving group (water). Its departure generates a relatively stable tertiary allylic carbocation. A base (such as water or the conjugate base of the acid) can then abstract a proton from an adjacent carbon to form a new double bond. This process results in the formation of conjugated dienes, primarily 3,5-dimethylhexa-1,3-diene, as the major product due to the enhanced thermodynamic stability of the conjugated system.

G cluster_mech Dehydration Mechanism (E1) Alcohol Tertiary Allylic Alcohol Protonation Protonation of -OH (forms -OH2+) Alcohol->Protonation H+ Loss_H2O Loss of H2O Protonation->Loss_H2O Carbocation Tertiary Allylic Carbocation (Resonance Stabilized) Loss_H2O->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation -H+ Product Conjugated Diene Product Deprotonation->Product

Caption: Logical flow of the acid-catalyzed E1 dehydration mechanism.

Reactivity of the Alkyne Precursor: Meyer-Schuster and Rupe Rearrangements

When synthesizing allylic alcohols from their corresponding propargyl (alkynyl) precursors, it is crucial to understand the potential for acid-catalyzed rearrangements of the starting material. The precursor to our target molecule, 3,5-dimethyl-1-hexyn-3-ol, is a tertiary propargyl alcohol. Under acidic conditions, these molecules are susceptible to the Rupe rearrangement, which competes with the expected Meyer-Schuster rearrangement.[10][11]

Mechanism: The Rupe rearrangement is initiated by the protonation of the hydroxyl group and subsequent loss of water to form a propargyl carbocation. This intermediate rearranges to a more stable allenyl cation, which is then attacked by water. Tautomerization of the resulting enol yields an α,β-unsaturated ketone.[10] For 3,5-dimethyl-1-hexyn-3-ol, this pathway would lead to the formation of 3,5-dimethylhex-3-en-2-one, a different product than that obtained from the Babler oxidation. This underscores the importance of carefully selecting reaction conditions to favor either the desired allylic alcohol synthesis or a specific rearrangement pathway.

G Start 3,5-Dimethyl-1-hexyn-3-ol (Tertiary Propargyl Alcohol) Protonation Protonation of -OH Start->Protonation H+ Loss_H2O Loss of H2O Protonation->Loss_H2O Carbocation Propargyl Carbocation Loss_H2O->Carbocation Rearrangement Rearrangement to Allenyl Cation Carbocation->Rearrangement Attack_H2O Nucleophilic Attack by H2O Rearrangement->Attack_H2O Enol Enol Intermediate Attack_H2O->Enol -H+ Tautomerization Keto-Enol Tautomerization Enol->Tautomerization Product α,β-Unsaturated Ketone (Rupe Product) Tautomerization->Product

Caption: The Rupe rearrangement pathway for tertiary propargyl alcohols.

Conclusion

This compound serves as an exemplary case study in the synthesis and reactivity of tertiary allylic alcohols. Its construction via the Grignard reaction is robust and illustrative of one of organic chemistry's most fundamental bond-forming strategies. The compound's true synthetic value is revealed through its diverse reactivity, enabling transformations such as controlled oxidative rearrangements to unsaturated ketones and dehydration to conjugated dienes. An understanding of these pathways, as well as the competing rearrangements of its common precursors, provides researchers with a powerful toolkit for the strategic design and execution of complex molecular syntheses.

References

  • Pearson. (n.d.). Tertiary alcohols are resistant to oxidation. Nonetheless, allyli... | Study Prep. Retrieved February 25, 2026, from [Link]

  • Shibuya, M., et al. (2008). Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. The Journal of Organic Chemistry, 73(12), 4750–4752. Retrieved February 25, 2026, from [Link]

  • Hélesbeux, J. J., et al. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology, 53(7), 955-958. Retrieved February 25, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Babler oxidation. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). Meyer–Schuster rearrangement. Retrieved February 25, 2026, from [Link]

  • Vasilevsky, S. F., & Politik, M. J. (2023). The Meyer–Schuster Rearrangement. Organic Reactions. Retrieved February 25, 2026, from [Link]

  • Chemiz. (2025, December 26). Rupe Rearrangement [Video]. YouTube. Retrieved February 25, 2026, from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol - Optional[1H NMR] - Chemical Shifts. Retrieved February 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). In situ propargylic Grignard addition to vinylic ketone; 3-Methyl-1-hexene-5-yn-3-ol. Retrieved February 25, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 107-54-0 | Product Name : 3,5-Dimethyl-1-hexyn-3-ol. Retrieved February 25, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Grignard Reaction. Retrieved February 25, 2026, from [Link]

  • SpectraBase. (n.d.). 3,5-Dimethyl-1-hexyn-3-ol - Optional[MS (GC)] - Spectrum. Retrieved February 25, 2026, from [Link]

  • Gärtner, P., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 341-348. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol.
  • ResearchGate. (n.d.). Meyer–Schuster Rearrangement. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Gärtner, P., et al. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 341-348. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). (3R)-3,5-dimethylhexan-1-ol. Retrieved February 25, 2026, from [Link]

Sources

Part 1: Executive Summary & Scientific Identity Verification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Strategic Sourcing and Utilization of CAS 3329-48-4

1.1 The Identity Crisis (Critical Disambiguation) Before proceeding with procurement or experimentation, it is imperative to validate the chemical identity. In the field of drug development, CAS numbers are occasionally transposed or confused in internal databases.

  • Target Molecule (CAS 3329-48-4): 3,5-Dimethyl-1-hexen-3-ol .[1][2][3][4][5] This is a volatile tertiary allylic alcohol used primarily as a building block in terpene synthesis, fragrance chemistry, and as a substrate for rearrangement reactions (e.g., Oxy-Cope).

  • Common Confusion Vector: Researchers investigating pharmaceutical piperidine scaffolds (e.g., 1-Benzyl-4-piperidone) often confuse this entry due to database errors or similar string patterns. If your target is the piperidone precursor (DEA List I Chemical), the correct CAS is 3612-20-2 .

    • Action: Verify your structure. This guide focuses strictly on CAS 3329-48-4 (3,5-Dimethyl-1-hexen-3-ol) .

1.2 Core Utility For the synthetic chemist, CAS 3329-48-4 represents a high-value "vinyl carbinol" motif. Its quaternary carbon center and terminal alkene make it an ideal candidate for:

  • Oxy-Cope Rearrangements: Generating

    
    -unsaturated ketones.
    
  • Nazarov Cyclization Precursors: When coupled with appropriate electrophiles.

  • Terpenoid Synthesis: Mimicking isoprene units in biomimetic assembly.

Part 2: Supply Chain & Strategic Sourcing

Sourcing 3,5-Dimethyl-1-hexen-3-ol requires distinguishing between "Fragrance Grade" (often lower purity, isomeric mixtures) and "Synthesis Grade" (defined stereochemistry/purity).

2.1 Supplier Tiering Strategy

TierSupplier TypeRecommended VendorsUse CaseRisk Profile
1 Global Catalog (R&D) Sigma-Aldrich (Merck) , TCI Chemicals , Thermo Scientific Bench-scale synthesis (<100g), Analytical Standards.Low: High purity (>98%), reliable CoA, established logistics.
2 Fine Chemical Specialists Ambeed , Combi-Blocks , Bld Pharm Scale-up (100g - 1kg), Library synthesis.Low-Medium: Good balance of cost vs. purity. Verify isomeric ratios.
3 Bulk/Fragrance Houses GuideChem Aggregators , Vigon , Bedoukian Pilot plant (>10kg), Fragrance formulation.Medium-High: Often sold as "Technical Grade" (90-95%). Requires in-house purification.

2.2 Procurement Protocol (Self-Validating System) Do not rely solely on the label. Implement this intake workflow to ensure data integrity:

  • In-Silico Check: Confirm the vendor provides a proton NMR (

    
    H-NMR) matching the specific vinyl splitting pattern (ABC system at 5.0–6.0 ppm).
    
  • Isomeric Verification: This molecule has a chiral center at C3. Most commercial sources are racemic . If enantiopurity is required for asymmetric synthesis, you must source from a chiral specialist or perform a kinetic resolution (e.g., enzymatic acetylation).

  • Purity Analysis: Check for the presence of 3,5-dimethyl-1-hexyn-3-ol (the alkyne precursor), a common impurity in lower-grade batches derived from Grignard reactions.

Part 3: Technical Specifications & Properties

3.1 Physicochemical Profile

PropertyValueRelevance to Protocol
Molecular Formula

Stoichiometric calculations.
Molecular Weight 128.21 g/mol Precision dosing.
Boiling Point ~143-145 °CDistillable, but requires vacuum for high purity to avoid polymerization.
Density 0.834 g/mLLiquid handling; floats on water.
Solubility Organic solvents (DCM, THF, Et2O)Immiscible with water; requires phase transfer or organic media.
Flash Point ~40 °CFlammable. Ground all glassware.

Part 4: Experimental Application (The Oxy-Cope Rearrangement)

4.1 Context The most powerful application of CAS 3329-48-4 in drug design is its conversion into a more complex ketone via the Anionic Oxy-Cope Rearrangement . This reaction transforms the allylic alcohol into an enolate, which rearranges to extend the carbon chain—a critical step in synthesizing macrocycles or complex terpenes.

4.2 Reaction Pathway Visualization

OxyCopeRearrangement Start 3,5-Dimethyl-1-hexen-3-ol (CAS 3329-48-4) Base KH / 18-Crown-6 (Deprotonation) Start->Base THF, 0°C Intermediate Potassium Alkoxide (Sigmatropic Shift) Base->Intermediate -H2 Intermediate->Intermediate [3,3]-Rearrangement (Heat) Hydrolysis H3O+ Quench Intermediate->Hydrolysis Product Delta,Epsilon-Unsaturated Ketone (Chain Extension) Hydrolysis->Product Tautomerization

Caption: Figure 1. The Anionic Oxy-Cope Rearrangement workflow utilizing CAS 3329-48-4 to generate extended carbonyl scaffolds.

4.3 Step-by-Step Protocol Note: This procedure assumes anhydrous conditions due to the use of Potassium Hydride (KH).

  • Preparation: Flame-dry a 250mL 3-neck round-bottom flask under Argon.

  • Base Activation: Add Potassium Hydride (30% dispersion in oil, 1.2 eq) to the flask. Wash the hydride three times with anhydrous pentane to remove mineral oil. Suspend the clean KH in anhydrous THF (Tetrahydrofuran).

  • Complexation: Add 18-Crown-6 (1.2 eq) to the suspension to chelate the potassium ion, accelerating the reaction rate significantly (anionic acceleration).

  • Addition: Cool the mixture to 0°C. Add 3,5-Dimethyl-1-hexen-3-ol (CAS 3329-48-4) dropwise via syringe.

    • Observation: Evolution of

      
       gas will occur. Ensure proper venting.
      
  • Rearrangement: Allow the reaction to warm to room temperature (or reflux at 66°C if kinetics are slow) for 2–4 hours.

  • Quench: Cool to 0°C and quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with

    
     (3x), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The resulting ketone is purified via silica gel flash chromatography (Hexanes:EtOAc gradient).

Part 5: Safety & Handling

5.1 Hazard Identification

  • H226: Flammable liquid and vapor.

  • H315/H319: Causes skin and serious eye irritation.

5.2 Storage Stability

  • Oxidation Risk: As an allylic alcohol, it is susceptible to oxidation to the enone (which is unstable) or general degradation.

  • Protocol: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Shelf Life: 12–18 months if sealed properly. If the liquid turns yellow/orange, distill before use.

References

  • PubChem. (2024). Compound Summary: 3,5-Dimethyl-1-hexen-3-ol (CAS 3329-48-4).[1][2][3][4][5] National Library of Medicine. [Link]

  • Paquette, L. A. (1997). The Anionic Oxy-Cope Rearrangement: Recent Developments. Tetrahedron, 53(41), 13971-14020.

Sources

Methodological & Application

Precision Partial Hydrogenation of 3,5-Dimethyl-1-hexyn-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol (SOP)

Abstract

This application note details a robust protocol for the selective partial hydrogenation of 3,5-dimethyl-1-hexyn-3-ol (a tertiary propargylic alcohol) to 3,5-dimethyl-1-hexen-3-ol . This transformation is a critical step in the synthesis of specialized fragrance ingredients and pharmaceutical intermediates.[1] The protocol utilizes a lead-poisoned Palladium on Calcium Carbonate catalyst (Lindlar catalyst ) modified with quinoline to achieve high chemoselectivity (>95%) and prevent over-reduction to the alkane or hydrogenolysis of the tertiary hydroxyl group.

Introduction & Mechanistic Insight

The Chemoselectivity Challenge

The hydrogenation of 3,5-dimethyl-1-hexyn-3-ol presents two primary competing pathways that must be suppressed:

  • Over-reduction: The thermodynamic sink of the reaction is the fully saturated alkane (3,5-dimethylhexan-3-ol). Standard Pd/C catalysts will not stop at the alkene stage.[2]

  • Hydrogenolysis: Tertiary propargylic alcohols are susceptible to C-O bond cleavage (hydrogenolysis) under hydrogenation conditions, particularly if the catalyst support is acidic.

The Solution: Lindlar Catalyst System

To address these challenges, this protocol employs the Lindlar Catalyst (5% Pd/CaCO


 + 3.5% Pb).
  • Support Effect: The Calcium Carbonate (CaCO

    
    ) support is basic, which neutralizes acidity and suppresses the hydrogenolysis of the acid-sensitive tertiary alcohol.
    
  • Electronic Poisoning: Lead (Pb) and the exogenous modifier Quinoline occupy the most active sites on the palladium surface. This increases the activation energy for the reduction of the alkene (olefin) to the alkane, effectively "turning off" the catalyst once the alkyne is consumed.

Material Specifications

ComponentSpecificationFunction
Substrate 3,5-Dimethyl-1-hexyn-3-ol (>98% purity)Starting Material
Catalyst Lindlar Catalyst (5% Pd / CaCO

+ Pb)
Selective Hydrogenation Catalyst
Modifier Quinoline (Synthetic grade, >97%)Catalyst Poison (prevents over-reduction)
Solvent Methanol (HPLC Grade) or Ethyl AcetateReaction Medium
Gas Hydrogen (H

), Ultra High Purity (UHP)
Reagent
Inert Gas Nitrogen (N

) or Argon
Purging / Safety

Experimental Protocol

Equipment Setup
  • Vessel: Parr Hydrogenation Shaker (for <500 mL scale) or Stainless Steel Autoclave (high pressure/volume).

  • Agitation: High-efficiency gas-entrainment impeller (for autoclave) or vigorous shaking (Parr). Note: Hydrogenation is mass-transfer limited; poor agitation leads to stalled reactions.

  • Monitoring: Gas uptake burette (isobaric) or pressure gauge (isochoric).

Step-by-Step Procedure

Step 1: Catalyst Loading (Under Inert Atmosphere)

  • Safety: Dry Pd catalysts can be pyrophoric. Always handle wet or under inert gas.

  • Purge the reaction vessel with N

    
    .
    
  • Weigh Lindlar Catalyst (2.0 - 5.0 wt% relative to substrate).

  • Add the catalyst to the vessel.

  • Optional but Recommended: Add a small amount of solvent to wet the catalyst immediately.

Step 2: Solution Preparation

  • Dissolve 3,5-dimethyl-1-hexyn-3-ol (1.0 equiv) in Methanol (concentration 0.5 – 1.0 M).

    • Note: Ethyl Acetate is an alternative if downstream water sensitivity is a concern, but Methanol typically offers faster kinetics.

  • Add Quinoline (1.0 – 5.0 wt% relative to catalyst mass, or ~0.05 equiv relative to substrate).

    • Optimization: Start with lower quinoline loading. Excess quinoline slows the reaction significantly.

Step 3: Reaction Initiation

  • Transfer the substrate/quinoline solution to the vessel containing the catalyst.

  • Seal the vessel.

  • Purge Cycle: Pressurize with N

    
     to 50 psi, then vent. Repeat 3 times to remove O
    
    
    
    .
  • Hydrogen Charge: Pressurize with H

    
     to 30–45 psi (2–3 bar) .
    
    • Critical Parameter: Do not exceed 5 bar. High pressure promotes over-reduction regardless of catalyst poisoning.

  • Begin agitation/shaking immediately.

  • Set temperature to 25°C – 35°C . External heating is rarely required and may decrease selectivity.

Step 4: Monitoring & Termination

  • H

    
     Uptake:  Monitor the pressure drop or volume consumed.
    
    • Theoretical H

      
       requirement: 1 mole H
      
      
      
      per mole substrate.
    • Endpoint: The reaction rate will drop precipitously once 1 equivalent is consumed.

  • Sampling: At 90% theoretical uptake, stop agitation, vent, and sample an aliquot for GC/FID analysis.

    • Target: <1% Alkyne remaining, <2% Alkane formed.

Step 5: Work-up

  • Stop agitation and vent H

    
    . Purge with N
    
    
    
    (3 cycles).
  • Filtration: Filter the mixture through a pad of Celite 545 to remove the catalyst. Wash the pad with methanol.

    • Safety: The spent catalyst filter cake is flammable. Keep wet with water and dispose of in a designated metal waste container.

  • Concentration: Remove solvent via rotary evaporation (bath temp < 40°C).

  • Purification: Distillation is usually sufficient. 3,5-dimethyl-1-hexen-3-ol has a distinct boiling point from the starting material and the saturated alkane.

Process Visualization

Reaction Workflow & Decision Tree

The following diagram outlines the logical flow of the experiment, including critical decision points for troubleshooting.

HydrogenationProtocol Start Start: Substrate Preparation CatLoad Catalyst Loading (Lindlar + Quinoline) Start->CatLoad Purge Inert Gas Purge (N2) CatLoad->Purge Pressurize Pressurize H2 (2-3 bar) Purge->Pressurize React Reaction: Agitation @ 25-35°C Pressurize->React Monitor Monitor H2 Uptake React->Monitor Check1 Is H2 Uptake slowing near 1.0 equiv? Monitor->Check1 Check1->React No (Rate constant) Sample Sample for GC Analysis Check1->Sample Yes (Rate drops) Check2 Alkyne < 1%? Sample->Check2 Check3 Alkane > 2%? Check2->Check3 Yes Adjust Continue Reaction Check2->Adjust No Stop Stop & Purge N2 Check3->Stop No (Success) Fail Over-reduction: Check Catalyst/Quinoline Ratio Check3->Fail Yes (Failure) Filter Filter (Celite) & Conc. Stop->Filter Finish Final Product: 3,5-dimethyl-1-hexen-3-ol Filter->Finish Adjust->React

Figure 1: Operational workflow for the selective hydrogenation of 3,5-dimethyl-1-hexyn-3-ol.

Process Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Reaction Stalls (<50% conversion)Poisoning overload or poor mass transfer.1. Increase agitation speed (RPM).2. Add fresh catalyst (1 wt%).3. Verify H

purity.
Over-reduction (Alkane formation)Catalyst too active or H

pressure too high.
1. Increase Quinoline loading.2. Reduce H

pressure to 1.5 bar.3. Stop reaction earlier (at 95% conversion).
Hydrogenolysis (Loss of -OH)Acidic conditions.1. Ensure CaCO

support is used (not C).2. Add trace NaHCO

to the reaction mixture.
Slow Kinetics Steric hindrance of tertiary alcohol.1. Switch solvent to Methanol (more polar).2. Slight temperature increase (max 40°C).

Safety Considerations (E-E-A-T)

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.[3] Work in a well-ventilated hood or designated hydrogenation suite.

  • Catalyst Handling: Palladium catalysts, especially when containing adsorbed hydrogen, are pyrophoric . Never let the filter cake dry out. Wet with water immediately after filtration.[4]

  • Pressure: Inspect all O-rings and burst discs on the Parr/Autoclave reactor before pressurization.

References

  • Lindlar, H. (1952).[5] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

  • TCI Chemicals. (2024).[4] Safety Data Sheet: 3,5-Dimethyl-1-hexyn-3-ol.

  • BenchChem. (2025).[1] Application Notes: Selective Hydrogenation of Alkynols.

  • Evonik. (2023).[6] Safety Data Sheet: Surfynol 61 (3,5-dimethyl-1-hexyn-3-ol).

  • Paganelli, S., et al. (2021).[7] A Smart Heterogeneous Catalyst for Efficient, Chemo- and Stereoselective Hydrogenation of 3-Hexyn-1-ol. MDPI.

  • Maccarrone, M.J., et al. (2012).[8] Partial hydrogenation of 3-hexyne over low-loaded palladium mono and bimetallic catalysts. Applied Catalysis A: General.

Sources

3,5-dimethylhex-1-en-3-ol in synthesis of pyrethroids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the critical role and synthesis protocols for 3,5-dimethylhex-1-en-3-ol (CAS 3329-48-4), a tertiary allylic alcohol serving as a strategic intermediate in the industrial production of chrysanthemic acid . Chrysanthemic acid is the cyclopropane core of first-generation pyrethroids (e.g., Allethrin) and the structural scaffold for potent Type I and II pyrethroids (e.g., Permethrin, Cypermethrin).

Unlike direct extraction from Chrysanthemum cinerariifolium, synthetic production relies on the "Diene Synthesis" route. Here, this compound acts as the immediate precursor to 2,5-dimethyl-2,4-hexadiene , which undergoes carbenoid cyclopropanation to yield the pyrethroid core. This guide provides validated protocols for the selective synthesis of the alcohol from alkynol precursors and its subsequent conversion to the active diene.

Strategic Context & Retrosynthesis

The efficiency of pyrethroid manufacturing hinges on the availability of the cyclopropane ring. The Martel-Roussel route (and variations by Sumitomo) utilizes the reaction between a conjugated diene and ethyl diazoacetate (EDA).

The Critical Pathway:

  • Feedstock: Methyl Isobutyl Ketone (MIBK) + Acetylene.

  • Alkynylation: Formation of 3,5-dimethyl-1-hexyn-3-ol.

  • Selective Hydrogenation (The Topic): Reduction to This compound .

  • Dehydration: Conversion to 2,5-dimethyl-2,4-hexadiene .

  • Cyclopropanation: Reaction with EDA to form Ethyl Chrysanthemate.

Figure 1: Retrosynthetic Pathway

PyrethroidSynthesis Pyrethroid Pyrethroids (e.g., Allethrin) Chrysanthemate Ethyl Chrysanthemate (Cyclopropane Core) Chrysanthemate->Pyrethroid Esterification Diene 2,5-Dimethyl-2,4-hexadiene (The Diene Substrate) Diene->Chrysanthemate + Ethyl Diazoacetate (Carbenoid Addition) Alcohol This compound (Target Intermediate) Alcohol->Diene Acid Catalyzed Dehydration Alkyne 3,5-Dimethyl-1-hexyn-3-ol Alkyne->Alcohol Selective Hydrogenation (Lindlar/Pd) MIBK Methyl Isobutyl Ketone (MIBK) + Acetylene MIBK->Alkyne Ethynylation

Caption: The strategic position of this compound as the gateway to the diene required for chrysanthemate cyclopropanation.[1]

Technical Protocol: Selective Hydrogenation

Objective: Convert 3,5-dimethyl-1-hexyn-3-ol to this compound without over-reduction to the alkane.

Mechanism: The reaction utilizes a poisoned catalyst (Lindlar or Pd/C with quinoline) to facilitate syn-addition of hydrogen across the triple bond, stopping at the alkene stage due to the steric hindrance and catalyst deactivation for the second reduction step.

Materials & Equipment
  • Reactor: High-pressure hydrogenation autoclave (e.g., Parr reactor) or atmospheric glass reactor (for lab scale).

  • Substrate: 3,5-dimethyl-1-hexyn-3-ol (Purity >98%).

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO3, poisoned with Lead) OR 5% Pd/BaSO4 with Quinoline.

  • Solvent: Hexane or Methanol (Methanol increases rate but requires strict temperature control).

  • Gas: Hydrogen (Ultra-high purity).

Step-by-Step Procedure
  • Catalyst Preparation:

    • Suspend Lindlar catalyst (5 wt% loading relative to substrate) in the solvent (10 mL/g substrate).

    • Expert Tip: If using unpoisoned Pd/C, add Quinoline (0.5 eq relative to Pd) to the mixture before hydrogen introduction to inhibit alkane formation.

  • Loading:

    • Load the substrate (3,5-dimethyl-1-hexyn-3-ol) into the reactor containing the catalyst slurry.

    • Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).

  • Reaction:

    • Pressurize to 3–5 bar (45–75 psi) H₂.

    • Maintain temperature at 25–30°C .

    • Critical Control Point: Monitor H₂ uptake via mass flow controller or pressure drop. The reaction is complete when exactly 1.0 molar equivalent of H₂ is consumed.

    • Warning: Exceeding 1.0 equivalent or raising T > 40°C risks over-reduction to 3,5-dimethylhexan-3-ol (saturated impurity).

  • Work-up:

    • Vent H₂ and purge with Nitrogen.

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Concentrate the filtrate under reduced pressure (Rotavap: 40°C, 200 mbar).

  • Validation (QC):

    • GC-MS: Confirm mass peak (MW 128.2).

    • 1H NMR: Look for vinyl protons (multiplets at 5.0–6.0 ppm). Absence of alkyne proton (~2.5 ppm).

Technical Protocol: Dehydration to Diene

Objective: Convert this compound to 2,5-dimethyl-2,4-hexadiene.

Mechanism: Acid-catalyzed dehydration of the tertiary alcohol generates a carbocation. Through thermodynamic equilibration, the system rearranges to form the most substituted, conjugated diene system (2,5-dimethyl-2,4-hexadiene).

Materials
  • Substrate: this compound (from previous step).

  • Catalyst: p-Toluenesulfonic acid (pTSA) (1–2 mol%) or Iodine (trace).

  • Solvent: High-boiling inert solvent (e.g., Toluene or Xylene) for azeotropic removal of water.

Step-by-Step Procedure
  • Setup:

    • Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

    • Dissolve substrate in Toluene (0.5 M concentration).

    • Add pTSA catalyst.

  • Reaction:

    • Heat to reflux (approx. 110°C).

    • Monitor water collection in the Dean-Stark trap.

    • Reaction time: 2–4 hours.

    • End Point: Cessation of water evolution and GC confirmation of >98% conversion.

  • Isomerization (In-situ):

    • The initial dehydration may yield the 1,3-diene isomer. Prolonged reflux in the presence of acid ensures isomerization to the thermodynamically stable 2,4-diene .

  • Work-up:

    • Cool to room temperature.

    • Wash with saturated NaHCO₃ (to neutralize acid) and Brine.

    • Dry over MgSO₄.[2]

  • Purification:

    • Distill the crude oil.[2]

    • Target Fraction: 2,5-dimethyl-2,4-hexadiene (bp ~132–134°C).

Data Summary & Specifications

Parameter3,5-dimethyl-1-hexyn-3-ol (Start)This compound (Intermediate)2,5-dimethyl-2,4-hexadiene (Product)
CAS 107-54-03329-48-4 764-13-6
MW 126.20128.21 110.20
State LiquidLiquid Liquid
Boiling Point 150°C~145–148°C 132–134°C
Key QC Signal Alkyne C-H stretch (3300 cm⁻¹)Vinyl C=C stretch (1640 cm⁻¹) Conjugated Diene UV λmax ~240nm

Troubleshooting & Optimization

Issue: Over-Hydrogenation (Alkane formation)[3]
  • Cause: Catalyst too active or temperature too high.

  • Solution: Use "poisoned" catalysts (Lindlar). Add Quinoline or Pyridine (0.5–1.0 wt%) to the reaction mixture. Stop reaction immediately upon stoichiometric H₂ uptake.

Issue: Polymerization during Dehydration
  • Cause: Dienes are prone to polymerization under acidic/hot conditions.

  • Solution: Add a radical inhibitor (e.g., Hydroquinone or BHT, 100–500 ppm) to the dehydration flask. Perform the reaction under a nitrogen blanket.

Issue: Low Yield of 2,4-Diene (Isomer issues)
  • Cause: Incomplete isomerization of the kinetic 1,3-diene product.

  • Solution: Extend reflux time. Ensure acid catalyst concentration is sufficient (increase to 3 mol% if necessary) to lower the activation energy for the hydride shift required for isomerization.

References

  • Sigma-Aldrich. (2025).[3] Product Specification: 3,5-Dimethyl-1-hexyn-3-ol. Retrieved from

  • PubChem. (2025).[3] Compound Summary: this compound.[3][4][5] National Library of Medicine. Retrieved from

  • PrepChem. (2024). Synthesis of Ethyl Chrysanthemate via Diene Route. Retrieved from

  • Sumitomo Chemical. (2005). Discovery and Development of Metofluthrin (SumiOne). Sumitomo Kagaku R&D Report. Retrieved from

  • Organic Syntheses. (1963). Preparation of Dienes via Dehydration of Allylic Alcohols. Coll. Vol. 4, p. 771. Retrieved from

Sources

Application Notes & Protocols: 3,5-Dimethylhex-1-en-3-ol as a Vinyl Monomer in Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the polymerization of 3,5-dimethylhex-1-en-3-ol. This monomer presents a unique combination of structural features: a polymerizable vinyl group, a tertiary alcohol functionality, and significant steric bulk from an adjacent isobutyl group. These characteristics introduce specific challenges, such as steric hindrance and potential side reactions, but also offer opportunities for creating functional polymers with unique properties. This guide explores the mechanistic considerations for both cationic and free-radical polymerization pathways, offering in-depth, step-by-step protocols for each. Furthermore, it outlines comprehensive methods for the characterization of the resulting poly(this compound), providing a framework for validating experimental outcomes and understanding the structure-property relationships of this novel polymer.

Introduction and Mechanistic Considerations

This compound is a tertiary allylic alcohol, a class of monomers that is notoriously challenging to polymerize to high molecular weights. Understanding its molecular structure is key to designing a successful polymerization strategy.

  • The Vinyl Group: This is the primary site of polymerization, allowing for chain-growth reactions.

  • The Tertiary Alcohol (-OH): This functional group imparts hydrophilicity and provides a reactive handle for post-polymerization modification. However, it can also complicate polymerization by acting as a nucleophile, a proton source, or a chain transfer agent.

  • Steric Hindrance: The bulky isobutyl group and the methyl group attached to the carbinol carbon sterically shield the vinyl group. This hindrance significantly lowers the rate of propagation and the ceiling temperature for polymerization.

Two primary mechanisms are considered for this monomer: cationic and free-radical polymerization.

Cationic Polymerization: The Preferred Route

Cationic polymerization is generally the most effective method for vinyl monomers that can form stable carbocation intermediates.[1] The reaction of this compound with a strong acid initiator leads to the formation of a relatively stable tertiary carbocation, which facilitates propagation.[1]

However, the hydroxyl group can interfere. It can be protonated by the acid initiator, competing with the vinyl group, or it can act as a nucleophilic terminating agent. Therefore, controlling the reaction conditions, particularly temperature and initiator choice, is critical for success.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (H+) M1 Monomer I->M1 Protonation of vinyl group C1 Tertiary Carbocation (Propagating Center) M1->C1 M2 Monomer C1->M2 Nucleophilic attack by monomer C2 Dimeric Carbocation M2->C2 ... ... C2->... T1 Loss of H+ ...->T1 T2 Reaction with Counter-ion (X-) ...->T2 T3 Transfer to Monomer (via -OH group) ...->T3 G cluster_process Degradative Chain Transfer cluster_products Resulting Species P_Rad Growing Polymer Radical (P•) Allyl_M Allylic Monomer (with allylic H) P_Rad->Allyl_M H-Abstraction Term_P Terminated Polymer (P-H) Allyl_M->Term_P Allyl_Rad Stable Allylic Radical (Unreactive) Allyl_M->Allyl_Rad

Figure 2. Mechanism of allylic chain transfer in radical polymerization.

Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is required. All solvents should be anhydrous and reagents should be of high purity.

Protocol 1: Cationic Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂)

This protocol is designed to favor polymerization by using a powerful Lewis acid initiator at low temperatures to suppress side reactions.

Materials & Equipment:

  • This compound (purified by vacuum distillation)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methanol

  • Schlenk flasks and line

  • Magnetic stirrer and stir bars

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes and needles

Procedure:

  • Reactor Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum. Dry the flask thoroughly under vacuum with a heat gun and backfill with dry argon or nitrogen.

  • Monomer & Solvent Addition: In the flask, dissolve 5.0 g of purified this compound in 40 mL of anhydrous DCM via syringe.

  • Cooling: Place the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C with gentle stirring for at least 20 minutes.

  • Initiator Preparation: Prepare a 0.1 M solution of BF₃·OEt₂ in anhydrous DCM in a separate dry, argon-purged vial.

  • Initiation: Slowly add 1.0 mL of the BF₃·OEt₂ solution to the stirred monomer solution via syringe. A color change may be observed.

  • Polymerization: Allow the reaction to proceed at -78 °C for 4 hours. The viscosity of the solution is expected to increase.

  • Termination: Quench the polymerization by adding 5 mL of pre-chilled anhydrous methanol. This will react with the cationic chain ends.

  • Polymer Isolation: Allow the mixture to warm to room temperature. Slowly pour the solution into a beaker containing 400 mL of vigorously stirred cold methanol. [2]The polymer should precipitate as a solid.

  • Purification: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of DCM (~20 mL) and re-precipitate into cold methanol. Repeat this process two more times to remove unreacted monomer and initiator residues.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

Protocol 2: Free-Radical Bulk Polymerization using AIBN

This protocol demonstrates the free-radical approach, which is expected to yield lower molecular weight products suitable for applications like reactive oligomers or cross-linking agents.

Materials & Equipment:

  • This compound (purified)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Polymerization tube with a vacuum adapter

  • Magnetic stirrer and stir bars

  • Oil bath with temperature controller

  • Dichloromethane (DCM) and Hexane

Procedure:

  • Monomer & Initiator: In a polymerization tube, add 5.0 g of purified this compound and 50 mg of AIBN (1 wt%). Add a small magnetic stir bar.

  • Degassing: Connect the tube to a vacuum line. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.

  • Sealing: After the final thaw cycle, backfill the tube with argon or nitrogen and seal it (either by flame-sealing the glass or using a secure stopcock).

  • Polymerization: Immerse the sealed tube in a preheated oil bath at 70 °C. Stir the contents for 24 hours.

  • Reaction Work-up: After 24 hours, cool the tube to room temperature and carefully open it. The contents will likely be a viscous liquid.

  • Polymer Isolation: Dissolve the viscous product in 10 mL of DCM. Precipitate the polymer by adding the solution dropwise into 400 mL of vigorously stirred cold hexane.

  • Purification: If a precipitate forms, collect it by filtration. If an oil separates, decant the hexane and wash the oil several times with fresh hexane.

  • Drying: Dry the resulting product in a vacuum oven at room temperature to remove residual solvent.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized poly(this compound).

Figure 3. Workflow for polymer characterization.
Technique Parameter Measured Expected Results & Interpretation
¹H & ¹³C NMR Polymer StructureDisappearance of vinyl proton signals (~5-6 ppm). Appearance of broad signals corresponding to the saturated polymer backbone. The presence of the -OH group and alkyl side chains can be confirmed.
SEC / GPC Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), and Dispersity (Đ = Mₙ/Mₙ)Cationic: Expected to yield higher Mₙ and a relatively narrow Đ (1.2 - 2.0). Radical: Expected to yield low Mₙ (oligomers) and potentially a broader Đ.
FTIR Spectroscopy Functional GroupsBroad O-H stretch (~3400 cm⁻¹). C-H stretches from the alkyl groups (~2900 cm⁻¹). Absence of the C=C vinyl stretch (~1640 cm⁻¹).
DSC Glass Transition Temp. (T₉)A single T₉ is expected, indicating an amorphous polymer. The value will depend on molecular weight and chain flexibility.
TGA Thermal Stability (Tₔ)Provides the decomposition temperature, indicating the polymer's thermal stability. Degradation may occur via depolymerization or side-chain elimination.

Potential Applications and Future Outlook

The unique structure of poly(this compound) suggests several potential applications:

  • Functional Coatings & Adhesives: The pendant hydroxyl groups can promote adhesion to polar substrates and serve as cross-linking sites to improve the mechanical and chemical resistance of the material.

  • Macroinitiators: The -OH groups can be used to initiate ring-opening polymerization of cyclic esters (e.g., lactide) or ethers, leading to the synthesis of novel graft copolymers. [3]* Biomaterials: The hydroxyl functionality offers sites for conjugating bioactive molecules, making the polymer a candidate for drug delivery systems or biocompatible materials, pending toxicological evaluation.

Future research should focus on exploring living/controlled polymerization techniques to better control molecular weight and architecture. [4][5]Investigating the copolymerization of this compound with other vinyl monomers could also lead to a wide range of new materials with tunable properties.

References

  • Acar, B. & Matyjaszewski, K. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews. [Link]

  • Bai, R. et al. (2000). Polymerization of Vinyl Monomers Using a Novel Trifunctional Iniferter. Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • University of Texas at Austin. Cationic Polymerization. Chemistry & Biochemistry Research Web Sites. [Link]

  • Asua, J. M. (2024). Polymer Chemistry. Universidad de Zaragoza. [Link]

  • Das, S. et al. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of... PMC. [Link]

  • MSE 408 F20 Lab 3 - Polymers Characterization. (2020). YouTube. [Link]

  • Santappa, M. (1953). POLYMERIZATION OF VINYL MONOMERS I. Dye-Reducing Agent Photosensitizing Systems. Indian Academy of Sciences. [Link]

  • Sudoł, E. et al. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. MDPI. [Link]

  • Dwyer, A. B. et al. (2013). Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers. Polymer Chemistry. [Link]

Sources

reactivity of terminal alkene group in 3,5-dimethylhex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reactivity Profiling and Synthetic Utility of the Terminal Alkene in 3,5-Dimethylhex-1-en-3-ol

Executive Summary

This technical guide details the reactivity profile of This compound , a tertiary allylic alcohol structurally related to the terpene linalool. While often viewed merely as a fragrance intermediate, the molecule’s unique architecture—combining a sterically crowded tertiary hydroxyl group with an accessible terminal alkene—offers a versatile platform for high-value transformations.

This note focuses on three critical reactivity modes of the terminal alkene:

  • Hydroxyl-Directed Epoxidation: Leveraging the C3-OH group for diastereocontrol.

  • Olefin Cross-Metathesis: Overcoming steric bulk for chain extension.

  • Controlled Dehydration: Accessing conjugated dienes via E1 elimination.

Structural Analysis & Reactivity Logic

The reactivity of this compound is defined by the interplay between the electron-rich terminal alkene and the adjacent tertiary center.

  • Steric Environment: The C3 position is a quaternary center bearing a vinyl group, a methyl group, a hydroxyl group, and a bulky isobutyl chain. This creates significant steric hindrance on one face of the alkene, influencing the trajectory of incoming electrophiles.

  • Electronic Activation: The alkene is electron-rich due to the inductive effect of the alkyl substitution at the allylic position.

  • Directing Effect: The C3-hydroxyl group is a potent "anchor" for metal catalysts (e.g., Vanadium, Titanium) and hydrogen-bonding electrophiles (e.g., mCPBA), allowing for high diastereoselectivity (typically syn-selective) despite the steric bulk.

Reactivity Pathway Map

ReactivityMap Start This compound (Tertiary Allylic Alcohol) Epox Epoxy-Alcohol (Syn-Diastereomer) Start->Epox VO(acac)2 / TBHP (OH-Directed) Metathesis Chain Extended Gamma-Hydroxy Ester Start->Metathesis Grubbs II / Methyl Acrylate (Cross-Metathesis) Diene Conjugated Diene (3,5-Dimethylhexa-1,3-diene) Start->Diene pTsOH / Toluene (Acid-Catalyzed Dehydration)

Figure 1: Primary synthetic divergences for the terminal alkene functionality.[1]

Protocol 1: Diastereoselective Epoxidation (OH-Directed)

Scientific Rationale: Standard epoxidation with peracids (e.g., mCPBA) often yields mixtures of diastereomers due to competing steric repulsion and hydrogen bonding. To achieve high diastereoselectivity, we utilize a Vanadium(IV)-catalyzed system. The Vanadium center coordinates with the allylic hydroxyl group, delivering the oxidant (TBHP) intramolecularly to the syn face of the alkene. This mimics the selectivity observed in the epoxidation of linalool [1].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: Vanadyl acetylacetonate [VO(acac)₂] (1 mol%)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 5.5 M in decane (1.2 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve this compound (10 mmol) in anhydrous toluene (50 mL).

  • Catalyst Loading: Add VO(acac)₂ (26 mg, 0.1 mmol). The solution typically turns a dark green/blue.

  • Oxidation: Cool the reaction to 0°C. Add TBHP (2.2 mL, 12 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation: Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The alkene spot (high R_f) should disappear, replaced by a more polar epoxide spot.

  • Quench: Add saturated aqueous Na₂S₂O₃ (20 mL) to quench excess peroxide. Stir vigorously for 30 minutes (color change from dark to light yellow/orange indicates reduction of V species).

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient: 5% → 15% EtOAc in Hexanes).

Expected Outcome:

90% Yield of the syn-epoxy alcohol. The relative stereochemistry is established by the transition state geometry where the V-O bond and the delivering oxygen are aligned syn to the bulky tertiary alkyl group.

Protocol 2: Olefin Cross-Metathesis (Chain Extension)

Scientific Rationale: Tertiary allylic alcohols are challenging substrates for metathesis due to steric bulk near the reacting center and the potential for catalyst chelation by the hydroxyl group. However, Second Generation Grubbs catalysts (Ru-carbene with NHC ligands) are robust enough to effect this transformation. Using a Type II olefin (electron-deficient, e.g., methyl acrylate) prevents homodimerization of the cross-partner, driving the reaction toward the desired cross-product [2].

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Methyl Acrylate (3.0 equiv)

  • Catalyst: Grubbs Catalyst, 2nd Generation (2 mol%)

  • Solvent: Dichloromethane (DCM), degassed

Step-by-Step Protocol:

  • Degassing: Sparge DCM with Argon for 15 minutes prior to use. Oxygen poisons the active Ru-carbene species.

  • Assembly: In a Schlenk tube, dissolve the substrate (5 mmol) and methyl acrylate (15 mmol) in DCM (25 mL).

  • Initiation: Add Grubbs II catalyst (85 mg, 0.1 mmol) in one portion. The solution will turn purple/brown.

  • Reflux: Fit with a condenser and heat to mild reflux (40°C) for 12 hours.

    • Note: The bulky tertiary center slows the rate of initiation and propagation; elevated temperature is required compared to primary alkenes.

  • Workup: Cool to RT. Add activated charcoal (500 mg) and stir for 1 hour to sequester Ruthenium byproducts (crucial for removing colored impurities). Filter through a pad of Celite.

  • Purification: Concentrate and purify via flash chromatography.

Expected Outcome: Formation of the


-unsaturated ester (typically >95% E-isomer). The product is a versatile 

-hydroxy ester, a precursor for lactonization.

Protocol 3: Acid-Catalyzed Dehydration (Synthesis of Dienes)

Scientific Rationale: The tertiary alcohol at C3 is prone to E1 elimination. Under acidic conditions, the hydroxyl group is protonated and lost as water, generating a stable tertiary carbocation. This cation eliminates a proton to form a double bond. Thermodynamic control favors the formation of the conjugated diene (3,5-dimethylhexa-1,3-diene) over the non-conjugated isomers [3].

Reagents:

  • Substrate: this compound[2][3]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH) (5 mol%)

  • Solvent: Toluene (with Dean-Stark trap)

Step-by-Step Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Add substrate (20 mmol), pTsOH (190 mg), and toluene (60 mL).

  • Dehydration: Heat to reflux (110°C). Water will azeotrope into the trap.

    • Self-Validation: The reaction is complete when water collection ceases (theoretical vol: ~0.36 mL).

  • Workup: Wash the toluene layer with saturated NaHCO₃ (to neutralize acid) and brine.

  • Isolation: Dry over MgSO₄ and concentrate. The product is a volatile diene; avoid high-vacuum prolonged drying. Distillation is the preferred purification method.

Data Summary Table

Reaction TypeCatalyst/ReagentKey IntermediateMajor ProductSelectivity
Epoxidation VO(acac)₂ / TBHPV-coordinated alkoxidesyn-Epoxy alcohol>20:1 d.r. (predicted)
Metathesis Grubbs IIRu-Metallocyclobutane

-Hydroxy acrylate
>95:5 E:Z
Dehydration pTsOH / HeatTertiary CarbocationConjugated DieneThermodynamic

References

  • Linalool Epoxidation & Selectivity

    • Robles-Azocar, P. A., et al.[4] "Versatile Synthesis of Linalool-Derived Compounds via Catalytic Epoxidation and Ring Opening." European Journal of Organic Chemistry, 2025.[5] Link

    • Blazheyevskiy, M., et al. "Quantitative Determination of Linalool Using the Reaction of Epoxidation." VNU Journal, 2008. Link

  • Metathesis of Allylic Alcohols

    • Chatterjee, A. K., et al.[1] "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003, 125(37), 11360-11370. Link

    • Moalin, M., et al. "Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -Keto-
      
      
      
      -unsaturated Esters." Journal of Organic Chemistry, 2014. Link
  • General Reactivity of this compound

    • GuideChem Database. "this compound (CAS 3329-48-4) Basic Information and Reactivity." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dimethylhex-1-en-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3,5-dimethylhex-1-en-3-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful isolation of this tertiary alcohol using column chromatography. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

For normal-phase chromatography, silica gel (230-400 mesh) is the standard and most cost-effective choice.[1][2] Its polar surface effectively interacts with the hydroxyl group of the target molecule. However, as this compound is a tertiary alcohol, it can be sensitive to the acidic nature of silica. If you observe degradation, consider using deactivated (neutral) silica or an alternative like alumina.[3]

Q2: How do I select the optimal mobile phase (solvent system)?

The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC).[4][5] A common and effective starting point for a moderately polar compound like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[1][6]

Q3: What is an ideal Retention Factor (Rf) on TLC for good separation in a column?

Aim for an Rf value between 0.25 and 0.35 for your target compound, this compound.[1][5]

  • Rf < 0.2: The compound is too strongly adsorbed to the silica. It will require a very large volume of solvent to elute, leading to broad peaks and poor resolution.[7]

  • Rf > 0.5: The compound interacts too weakly with the silica and will elute too quickly, resulting in poor separation from non-polar impurities.[8]

Q4: My compound isn't visible under a UV lamp. How can I visualize it on a TLC plate?

Since this compound lacks a strong chromophore, it will not be visible under UV light. You must use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the double bond and the alcohol group, appearing as a yellow spot on a purple background. A p-anisaldehyde stain is also a good alternative for visualizing alcohols.[5]

Q5: What is the difference between isocratic and gradient elution?

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the entire purification process.[9] This method is simple and works well if the impurities have significantly different polarities from the product.

  • Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., by increasing the percentage of ethyl acetate in hexanes).[9][10] This technique is superior for separating complex mixtures where components have a wide range of polarities. It helps to elute more strongly-adsorbed compounds in a reasonable time while still providing good separation for less-polar components.

Q6: What is "dry loading" and when is it preferred over "liquid loading"?

Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel before adding it to the column.[10]

  • Liquid Loading: The sample is dissolved in a minimal amount of solvent and pipetted directly onto the top of the column. This is quick and easy.

  • Dry Loading: The sample is dissolved, mixed with silica gel, and the solvent is evaporated to yield a free-flowing powder, which is then added to the column. This method is highly recommended as it typically results in sharper bands and better separation, especially if the sample does not dissolve well in the initial, low-polarity mobile phase.[10]

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during the purification process.

Problem 1: The target compound is not eluting from the column.
  • Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase. The hydroxyl group of your alcohol is strongly hydrogen-bonding to the silanol groups of the silica.[11]

  • Solution: Systematically increase the polarity of your eluent. If you are running an isocratic elution (e.g., 10% ethyl acetate in hexanes), prepare and switch to a more polar mixture (e.g., 15% or 20% ethyl acetate). If you are already running a gradient, you may need to increase the final concentration of the polar solvent or switch to a stronger polar solvent, such as adding a small percentage of methanol to your dichloromethane or ethyl acetate.[3][6]

Problem 2: The compound elutes immediately after the solvent front with non-polar impurities.
  • Possible Cause: The mobile phase is too polar. Your compound has minimal interaction with the stationary phase and is being carried along with the bulk solvent flow.[3]

  • Solution: Redo your initial TLC analysis to find a less polar solvent system that provides the target Rf of 0.25-0.35. Decrease the percentage of the polar component (e.g., move from 20% ethyl acetate in hexanes to 10% or 5%).[6][7]

Problem 3: The separation is poor, and fractions contain both the product and a close-running impurity (co-elution).
  • Possible Cause 1: The chosen solvent system does not have adequate selectivity for the two compounds.[9]

  • Solution 1: Change the composition of your mobile phase. If you are using an ethyl acetate/hexanes system, try a different solvent pairing from another selectivity group, such as ether/hexanes or dichloromethane/methanol.[6][9] These different solvents interact with your compounds in unique ways, which can often resolve overlapping spots.

  • Possible Cause 2: The column was overloaded with too much crude material.[12]

  • Solution 2: The capacity of the silica gel has been exceeded. Use a wider column or reduce the amount of sample loaded. A general guideline is to use a 40:1 to 100:1 ratio of silica gel to crude sample by weight.

  • Possible Cause 3: The initial band of the sample was too wide due to improper loading.

  • Solution 3: Ensure you are using a "dry load" method for the best results. If using a liquid load, dissolve your sample in the absolute minimum volume of solvent required—ideally a solvent that is less polar than your mobile phase to ensure it forms a tight band at the top of the column.[8][10]

Problem 4: The collected spots on the TLC plate are "tailing" or "streaking."
  • Possible Cause: Strong, non-ideal interactions are occurring between your polar alcohol and the acidic silanol (Si-OH) groups on the silica surface.[12][13] This is a very common issue when purifying alcohols and amines.

  • Solution: Add a small amount of a polar modifier to the mobile phase to compete for the active sites on the silica. Adding 0.5-1% triethylamine or a small amount of methanol to your eluent can often resolve this issue by neutralizing or blocking the acidic sites, resulting in much sharper, symmetrical peaks.[3][14]

Problem 5: The final yield is very low after removing the solvent with a rotary evaporator.
  • Possible Cause: this compound is a relatively low molecular weight alcohol and may be volatile. Aggressive rotary evaporation (high bath temperature, high vacuum) can cause the product to co-evaporate with the solvent.[15][16]

  • Solution: Remove the solvent under reduced pressure at a lower temperature (e.g., 25-30°C water bath). Carefully monitor the evaporation process. Once the bulk of the solvent is removed, use a high-vacuum pump cautiously and for a short duration to remove final traces, preferably without heating.[17]

Visual Workflow and Troubleshooting Logic

The following diagrams illustrate the standard workflow for purification and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_run Execution cluster_post Work-Up TLC 1. TLC Optimization (Target Rf = 0.25-0.35) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Load Preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap Final 9. Characterize Pure Product Evap->Final G cluster_troubleshooting Troubleshooting Decision Tree Start Problem Observed Q1 Poor or No Elution? Start->Q1 Q2 Co-elution of spots? Q1->Q2 No A1_Yes Increase Mobile Phase Polarity Q1->A1_Yes Yes Q3 Tailing Peaks? Q2->Q3 No A2_Yes Change Solvent System OR Reduce Sample Load Q2->A2_Yes Yes A3_Yes Add Modifier to Eluent (e.g., 1% TEA or MeOH) Q3->A3_Yes Yes A1_No No A2_No No

Sources

troubleshooting low purity in 3,5-dimethylhex-1-en-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in Grignard Addition to Methyl Isobutyl Ketone Audience: Organic Chemists, Process Development Scientists[1][2]

Diagnostic Workflow: Root Cause Analysis

Before adjusting your protocol, identify the specific nature of your impurity profile. Use the decision tree below to correlate your analytical data (GC/NMR) with the likely chemical failure mode.

DiagnosticTree Start Symptom: Low Purity Q1 Impurity Retention Time (RT) relative to Product? Start->Q1 LowRT Lower RT (More Volatile) Q1->LowRT Fast Eluting HighRT Higher RT (Less Volatile) Q1->HighRT Late Eluting SameRT Overlapping/Broad Peak Q1->SameRT Shoulder Peak Diag_Dehyd Diagnosis: Acid-Catalyzed Dehydration (Formation of Dienes) LowRT->Diag_Dehyd Isomers of 3,5-dimethyl-1,3-hexadiene Diag_SM Diagnosis: Unreacted MIBK (Enolization or Wet Solvent) LowRT->Diag_SM Sharp Peak (MIBK) Diag_Poly Diagnosis: Vinyl Polymerization (Thermal Degradation) HighRT->Diag_Poly Oligomers Diag_Aldol Diagnosis: Aldol Condensation (Mesityl Oxide Formation) HighRT->Diag_Aldol Mesityl Oxide Derivatives SameRT->Diag_Dehyd Isomeric Mixture

Caption: Diagnostic logic flow for correlating GC/HPLC retention times with specific chemical degradation pathways in tertiary allylic alcohol synthesis.

Technical Deep Dive: The Chemistry of Failure

The synthesis of 3,5-dimethylhex-1-en-3-ol (CAS: 3329-48-4) via the addition of vinylmagnesium bromide to methyl isobutyl ketone (MIBK) presents three specific stability challenges that do not exist in standard primary/secondary alcohol syntheses.

The Reaction Pathway & Impurity Map

ReactionPathway MIBK MIBK (Ketone) Alkoxide Mg-Alkoxide Intermediate MIBK->Alkoxide THF, <10°C VinylMgBr VinylMgBr (Grignard) VinylMgBr->Alkoxide Enol Enolate Ion VinylMgBr->Enol Basic Abstraction (Steric Hindrance) Product TARGET: This compound Alkoxide->Product NH4Cl (aq) Diene Dienes (Dehydration) Product->Diene Acidic pH (Workup) Polymer Polymer/Gum Product->Polymer Distillation (No Inhibitor) Enol->MIBK Quench (Recovered SM)

Caption: Reaction scheme illustrating the competition between nucleophilic addition (Target) and elimination/polymerization pathways.

Troubleshooting Guide (FAQ Format)
Issue 1: "I see multiple peaks eluting just before my product."

Diagnosis: Acid-Catalyzed Dehydration. Tertiary allylic alcohols are exceptionally sensitive to acid.[1][2] The combination of a tertiary carbocation center and the allylic resonance stabilization makes the hydroxyl group a "super-leaving" group. Even weak acids (like dilute HCl or even slightly acidic silica gel) will catalyze the elimination of water to form conjugated dienes (isomers of 3,5-dimethyl-1,3-hexadiene).[1][2]

Corrective Action:

  • Quench Protocol: NEVER use HCl or H₂SO₄ to quench this reaction. Use Saturated Ammonium Chloride (NH₄Cl) .[3]

  • Buffer the Aqueous Layer: If your scale is large (>100g), add a small amount of NaHCO₃ to the quench to ensure the aqueous phase remains pH neutral (pH 7-8).

  • GC Inlet Temp: Lower your GC inlet temperature to <200°C. Thermal dehydration can occur inside the injector, giving false purity data.

Issue 2: "My conversion is stalled at 80-85% (High Residual MIBK)."

Diagnosis: Enolization vs. Addition. MIBK contains alpha-protons.[1][2] Vinylmagnesium bromide is a strong base as well as a nucleophile. If the reaction is run too hot, or if the Grignard is added too fast, the reagent will deprotonate the ketone (acting as a base) rather than attacking the carbonyl. Upon quenching, this enolate reverts to starting material (MIBK).

Corrective Action:

  • Temperature Control: Cool the reaction to -10°C to 0°C during addition. Low temperature favors kinetic nucleophilic addition over thermodynamic enolization.

  • Cerium Chloride (Imamoto Method): For stubborn cases, add anhydrous CeCl₃ (1.0 eq) to the Grignard reagent before adding the ketone. Organocerium reagents are less basic and more nucleophilic, suppressing enolization [1].

Issue 3: "The product turns yellow/orange and becomes viscous during distillation."

Diagnosis: Vinyl Polymerization. The terminal vinyl group is susceptible to radical polymerization, especially when heated.

Corrective Action:

  • Radical Inhibitor: You must add a radical inhibitor to the pot before distillation.

    • Recommendation: 500 ppm BHT (Butylated hydroxytoluene) or Hydroquinone monomethyl ether (MEHQ).

  • Vacuum Distillation: Do not distill at atmospheric pressure. The boiling point (~150-160°C) is too high for the vinyl group's thermal stability. Distill under reduced pressure (e.g., 10-20 mmHg) to keep the pot temperature below 80°C.

Optimized Synthesis Protocol

This protocol is designed to minimize enolization and prevent dehydration.

Reagents:

  • Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)

  • Methyl Isobutyl Ketone (MIBK, 1.0 equiv, anhydrous)

  • THF (Anhydrous)

  • Ammonium Chloride (Sat.[2][3][4] aq.)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon.

  • Charging: Add VinylMgBr solution.[2][5] Cool to -10°C using an ice/salt bath.

  • Addition: Dilute MIBK in anhydrous THF (1:1 v/v). Add dropwise over 30-60 minutes.[1]

    • Critical: Monitor internal temperature.[2] Do not allow it to exceed 5°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC/GC.

  • Quench (The Safety Valve):

    • Cool back to 0°C.

    • Slowly add Saturated NH₄Cl .[2][3]

    • Note: Do not use acid to solubilize magnesium salts.[6] If salts are thick, decant the liquid or filter through Celite.

  • Workup: Extract with Diethyl Ether or MTBE. Wash combined organics with Brine. Dry over Na₂SO₄ (Anhydrous Sodium Sulfate).

    • Avoid: Magnesium Sulfate (MgSO₄) can sometimes be slightly acidic; Na₂SO₄ is safer for this substrate.

  • Concentration: Rotary evaporate at <30°C bath temperature.

  • Purification: Vacuum distill (approx. 15 mmHg) with 500 ppm BHT added to the flask.

Physical Properties & Data Reference
PropertyValueNotes
CAS Number 3329-48-4Specific to the alkene (do not confuse with alkyne CAS 107-54-0)
Molecular Weight 128.21 g/mol
Boiling Point ~155°C (760 mmHg)Estimated.[1][2][7][8][9] Distill at ~55-60°C @ 15 mmHg.
Density ~0.83 g/mL
Appearance Colorless LiquidYellowing indicates polymerization.[2]
Major Impurity 3,5-dimethyl-1,3-hexadieneResult of acid contact or high heat.[1][2]
References
  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • BenchChem. "Halogenation of 3,5-Dimethyl-1-hexen-3-ol."[1][2] Application Notes.

  • PubChem. "this compound Compound Summary."[1][2][10] National Library of Medicine.

  • Organic Syntheses. "Vinylmagnesium Bromide." Org.[2][11][3][5] Synth. 1957, 37, 90.

Sources

handling volatile tertiary alcohols in the laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling, Storage, and Reactivity of t-Butanol (TBA) and t-Amyl Alcohol (TAA) Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You have reached the Tier 3 Technical Support guide for volatile tertiary alcohols. Unlike primary alcohols, tertiary alcohols like tert-Butanol (TBA) and tert-Amyl alcohol (TAA) present a unique triad of challenges: high freezing points (TBA), extreme acid sensitivity (leading to rapid dehydration), and steric hindrance (impeding nucleophilic attack).

This guide is structured to troubleshoot these specific failure modes.

Module 1: Physical Handling & Thermal Management

Core Issue: Solvent Solidification and Vapor Pressure

User Ticket #402: "My solvent has frozen inside the transfer line/needle."

Diagnosis: You are likely using tert-Butanol (TBA) . Unlike most solvents, TBA has a melting point of 25.5°C (77.9°F) . In a standard air-conditioned laboratory (typically 20–22°C), TBA exists as a solid or a slush.

Immediate Resolution:

  • Do NOT apply a heat gun directly to the septum or transfer lines (risk of pressure explosion).

  • Protocol: Use a warm water bath (

    
    ) to thaw the bottle.
    
  • Prevention: Wrap transfer lines with insulating tape or use tert-Amyl alcohol (TAA) as a liquid alternative if the chemistry permits. TAA remains liquid down to

    
    .[1]
    
Data Comparison: Thermal Properties
Propertytert-Butanol (TBA)tert-Amyl Alcohol (TAA)Impact on Workflow
CAS 75-65-075-85-4
Melting Point 25.5°C -9.1°CTBA requires heating to transfer; TAA does not.
Boiling Point 82.3°C102°CTAA is harder to remove on a standard rotovap.
Flash Point 11°C (Closed Cup)19°C (Closed Cup)Both are highly flammable; store in flammables cabinet.
Steric Bulk HighVery HighTAA is less nucleophilic than TBA.
Module 2: Chemical Stability & Reactivity

Core Issue: Unwanted Elimination (Alkene Formation)

User Ticket #899: "I'm seeing isobutylene gas evolution instead of substitution."

Diagnosis: Tertiary alcohols are thermodynamically predisposed to Acid-Catalyzed Dehydration via the


 mechanism. Because the tertiary carbocation is highly stable (due to hyperconjugation and inductive effects), even weak acids or elevated temperatures can trigger the loss of water to form an alkene (Isobutylene for TBA; Isoamylenes for TAA).

The Mechanism of Failure:

  • Protonation: The hydroxyl group accepts a proton (

    
    ).[2]
    
  • Ionization (Rate Limiting): The leaving group (

    
    ) departs, forming a tertiary carbocation.
    
  • Elimination: A base (even water) abstracts a

    
    -proton, forming the alkene.[2][3]
    
Visualizing the Pathway Competition

The following diagram illustrates the "danger zone" where thermodynamic control favors elimination over the desired substitution.

ReactionPathways Start Tertiary Alcohol (TBA/TAA) Oxonium Alkyloxonium Ion (R-OH2+) Start->Oxonium Protonation (Fast) Acid Acid Catalyst (H+) Acid->Oxonium Carbocation Tertiary Carbocation (Intermediate) Oxonium->Carbocation - H2O (Rate Limiting) SubProduct Substitution Product (Ether/Halide) Carbocation->SubProduct Nu- Attack (Low Temp) ElimProduct Elimination Product (Alkene + H2O) Carbocation->ElimProduct Beta-H Abstraction (Heat/Thermodynamic)

Caption: The E1 Elimination Trap. Note that heat favors the elimination pathway (Red) over substitution (Green) due to entropy.

Troubleshooting Protocol: Preventing Dehydration
  • Temperature Control: Maintain reaction temperature below

    
     unless elimination is desired.
    
  • Buffering: If generating a nucleophile in situ, ensure the medium remains slightly basic or neutral.

  • Scavengers: If acid is a byproduct of your reagent (e.g., acid chlorides), use a non-nucleophilic base like 2,6-Lutidine or Diisopropylethylamine (DIPEA) to neutralize protons immediately.

Module 3: Purification & Drying

Core Issue: Hygroscopy and Azeotropes

User Ticket #112: "My reaction failed due to moisture, but I distilled the solvent."

Diagnosis: Tertiary alcohols form azeotropes with water. Simple distillation cannot dry TBA (azeotrope: 11.8% water) or TAA (azeotrope: 27.5% water). Furthermore, tertiary alcohols react violently with aggressive drying agents like Sodium/Potassium alloys or Calcium Hydride at high temperatures.

The "Self-Validating" Drying Protocol: Do not rely on simple distillation. Use Molecular Sieves (3Å) .

Why 3Å?

  • 3Å Sieves: Pore size excludes the alcohol molecules (TBA kinetic diameter > 4Å), adsorbing only water.

  • 4Å Sieves: Can technically be used for TBA due to its bulk, but 3Å is safer to prevent solvent co-adsorption.

Step-by-Step Drying Workflow

DryingWorkflow WetSolvent Starting Material: Wet TBA/TAA PreDry Pre-Drying: Stir with Anhydrous MgSO4 (Removes bulk water) WetSolvent->PreDry Filter Filtration: Remove MgSO4 PreDry->Filter Storage Static Drying: Store Solvent over Activated Sieves (24h) Filter->Storage SieveAct Sieve Activation: Heat 3Å Sieves to 300°C under Vacuum (4h) SieveAct->Storage Add Sieves Validation Validation: Karl Fischer Titration (< 50 ppm H2O) Storage->Validation

Caption: The 3-Stage Drying Protocol. Pre-drying prevents saturation of the molecular sieves.

Protocol Steps:

  • Activation: Activate 3Å molecular sieves at

    
     under high vacuum for 4 hours. Cool under Argon.
    
  • Bulk Removal: If water content is >1%, stir with anhydrous

    
     first, then filter.
    
  • Static Drying: Add activated sieves (20% w/v) to the alcohol. Let stand for 24 hours.

  • Validation: Test an aliquot via Karl Fischer titration. Target water content should be

    
    .
    
References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6386, tert-Butyl Alcohol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: tert-Butyl Alcohol. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2-Methyl-2-butanol (tert-Amyl Alcohol) Phase Change Data. Retrieved from [Link]

Sources

Validation & Comparative

Technical Deep Dive: Optimizing Structural Elucidation of 3,5-dimethylhex-1-en-3-ol via ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the structural elucidation of 3,5-dimethylhex-1-en-3-ol , a tertiary allylic alcohol often encountered as a synthetic intermediate (e.g., via Grignard addition of vinylmagnesium bromide to methyl isobutyl ketone).[1]

Rather than a generic spectral listing, this analysis compares NMR solvent systems as the primary "alternatives." For a molecule with a chiral center and subtle aliphatic features, the choice of solvent (CDCl₃ vs. DMSO-d₆ vs. C₆D₆) dictates the resolution of diastereotopic protons and the validation of the tertiary alcohol moiety.

Executive Summary & Structural Challenge

The Molecule: this compound contains a quaternary chiral center at C3.[1] This chirality induces magnetic non-equivalence in the adjacent methylene protons (C4), rendering them diastereotopic .

The Challenge: In standard low-polarity solvents (CDCl₃), the diastereotopic C4 protons often overlap with the methine (C5) or methyl signals, and the tertiary hydroxyl proton is frequently broad or invisible due to exchange.[1] This guide compares three solvent protocols to resolve these specific structural features.

The Solution:

  • CDCl₃: Baseline characterization (often insufficient for full assignment).

  • DMSO-d₆: Mandatory for confirming the tertiary alcohol (OH coupling/integral).

  • Benzene-d₆ (C₆D₆): The superior choice for resolving the aliphatic region via Aromatic Solvent-Induced Shift (ASIS).

Comparative Analysis: Solvent System Performance

This section compares the "product" (the resulting spectrum) across three different experimental conditions.

Method A: Chloroform-d (CDCl₃) – The "Quick Check"
  • Role: Standard purity assessment.

  • Performance:

    • Vinyl Region:[1] Clear resolution of the terminal vinyl group (ABC/AMX system).

    • Aliphatic Region: Poor resolution.[2] The C4 methylene protons (

      
       ~1.4–1.5 ppm) often merge into a multiplet with the C5 methine.
      
    • Hydroxyl:[1] Appears as a broad singlet (variable

      
       1.5–3.0 ppm) or is absent due to exchange with trace water/acid.
      
  • Verdict: Low Confidence for full structural proof; acceptable for rough purity.

Method B: DMSO-d₆ – The "Functional Proof"
  • Role: Confirmation of the tertiary alcohol class.

  • Performance:

    • Hydroxyl:[1] DMSO forms strong H-bonds with the -OH, slowing proton exchange.[1] The -OH signal appears as a sharp singlet (typically

      
       4.0–4.5 ppm).
      
    • Significance: Because C3 is quaternary, the OH appears as a singlet .[1] (If it were a secondary alcohol, it would appear as a doublet).[1] This is the definitive test for the success of a Grignard addition to a ketone.

  • Verdict: High Necessity for functional group validation.

Method C: Benzene-d₆ (C₆D₆) – The "High-Res Solver"
  • Role: Resolving diastereotopic protons and methyl overlaps.

  • Mechanism (ASIS): Benzene molecules solvate the solute anisotropically. The electron-rich

    
    -cloud shields protons located above/below the ring plane and deshields those in the equator. This causes differential shifting of the C3-Methyl vs. the Isobutyl group.
    
  • Performance:

    • C4 Methylene: The ASIS effect typically spreads the diastereotopic protons (

      
       and 
      
      
      
      ) apart, transforming a messy multiplet into distinct doublets of doublets (dd).
    • Methyls:[1] Clearly separates the C3-Me singlet from the C5-Isopropyl doublets.

  • Verdict: Gold Standard for detailed structural elucidation.

Detailed Spectral Assignment (Experimental Expectations)

The following table summarizes the expected chemical shifts and multiplicity for this compound.

PositionGroupTypeApprox.

(ppm) [CDCl₃]
MultiplicityCoupling (

Hz)
Structural Insight
1 (cis) =CH₂Vinyl5.05dd

,

Terminal alkene
1 (trans) =CH₂Vinyl5.25dd

,

Terminal alkene
2 -CH=Vinyl5.90dd

,

Characteristic vinyl shift
3-OH -OHHydroxyl1.5 - 2.5 (Broad)s (br)-DMSO-d₆: Sharp singlet ~4.2 ppm
3-Me -CH₃Methyl1.28s-Deshielded by OH and =C
4 (

)
-CH₂-Methylene1.45dd / m

,

Diastereotopic (distinct in C₆D₆)
4 (

)
-CH₂-Methylene1.52dd / m

,

Diastereotopic (distinct in C₆D₆)
5 -CH-Methine1.75m (septet-like)

Isobutyl backbone
5-Me -(CH₃)₂Methyls0.92d

Isopropyl terminus

Experimental Protocol: The "Solvent Shift" Validation

To rigorously prove the structure, do not rely on a single scan.[1] Use this self-validating workflow.

Step 1: The DMSO Confirmation (Functional Group)
  • Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆. Ensure the solvent is from a fresh ampoule to minimize water content.

  • Acquisition: Run standard ¹H NMR (16 scans).

  • Analysis: Look for the OH signal >4.0 ppm.

    • Pass Criteria: Sharp Singlet. (Confirms Tertiary Alcohol).

    • Fail Criteria: Doublet (Secondary Alcohol contaminant) or Broad hump (Wet solvent).

Step 2: The Benzene Resolution (Stereochemistry)
  • Preparation: Evaporate the sample (if recovering) or use fresh sample in 0.6 mL Benzene-d₆.

  • Acquisition: Run ¹H NMR (32 scans recommended due to lower solubility/sensitivity in benzene).

  • Analysis: Focus on the 1.3 – 1.6 ppm region.

    • Verify the separation of the C4 methylene protons into two distinct signals (AB system).

    • Calculate the geminal coupling constant (

      
       Hz) to confirm they belong to the same carbon.
      

Visualization: Decision Logic & Structure[1][3]

The following diagram illustrates the logical workflow for analyzing this molecule and the structural connectivity.

NMR_Analysis cluster_structure Molecular Connectivity & Key Couplings Start Sample: this compound Solvent_Choice Select Solvent System Start->Solvent_Choice CDCl3 Method A: CDCl3 (Standard) Solvent_Choice->CDCl3 Routine DMSO Method B: DMSO-d6 (Hydroxyl Validation) Solvent_Choice->DMSO Check OH Class C6D6 Method C: Benzene-d6 (Stereo Resolution) Solvent_Choice->C6D6 Resolve Overlap Result_CDCl3 Result: Overlapping Alkyls Broad/Invisible OH (Inconclusive) CDCl3->Result_CDCl3 Result_DMSO Result: OH = Sharp Singlet Confirms Tertiary Alcohol (Functional Proof) DMSO->Result_DMSO Result_C6D6 Result: C4 Protons Resolved (ABX) Methyls Separated (Structural Proof) C6D6->Result_C6D6 C3 C3 (Chiral Center) Quaternary Vinyl Vinyl Group (ABC System) C3->Vinyl OH Hydroxyl (Exchangeable) C3->OH C4 C4 Methylene (Diastereotopic H) C3->C4 Induces Chirality

Caption: Analytical workflow comparing solvent utility and the structural connectivity inducing diastereotopy at C4.

References

  • Fulmer, G. R., et al. (2010).[1][3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • BenchChem Technical Support. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Guides.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3][4][5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • SpectraBase. "3,5-Dimethyl-1-hexyn-3-ol 1H NMR Data (Analog comparison)." Wiley Science Solutions.

  • Reich, H. J. "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry. (General Reference for ASIS effects).

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3,5-Dimethylhex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the predicted ¹³C NMR chemical shifts for 3,5-dimethylhex-1-en-3-ol. In the absence of direct experimental data for this specific tertiary vinyl alcohol, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of its ¹³C NMR spectrum. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on NMR spectroscopy for structural elucidation.

Introduction to ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct signal in the NMR spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus. Factors such as the hybridization of the carbon, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift. By analyzing the number of signals, their chemical shifts, and their multiplicities (in more advanced experiments like DEPT), the connectivity and structure of a molecule can be elucidated.

Predicted ¹³C NMR Chemical Shifts for this compound

To establish a baseline for our analysis, the ¹³C NMR spectrum of this compound was predicted using an online NMR prediction tool. The structure with the IUPAC numbering of the carbon atoms is shown below.

Caption: Molecular structure and carbon numbering of this compound.

The predicted chemical shifts are presented in the table below.

CarbonPredicted Chemical Shift (δ, ppm)
C1112.5
C2144.3
C375.1
C448.9
C524.7
C622.8
C726.9
C824.2

Comparative Analysis with Structurally Related Compounds

To validate and understand the predicted chemical shifts, a comparison with experimentally determined ¹³C NMR data of structurally similar compounds is invaluable. We will consider linalool and 3-methyl-1-penten-3-ol for this purpose.

CarbonThis compound (Predicted)Linalool (Experimental)[1]3-Methyl-1-penten-3-ol (Experimental)
Vinyl Group
=CH₂112.5111.8~112
=CH-144.3144.9~145
Tertiary Alcohol Carbon
C-OH75.173.3~73
Alkyl Chain
-CH₂-48.941.7-
-CH-24.722.3-
-CH₃ (on C3)26.927.9~28
-CH₃ (on C5)24.2, 22.8--

Detailed Discussion of Chemical Shifts

A detailed analysis of the predicted chemical shifts for each carbon atom in this compound provides insights into its electronic structure.

C1 and C2 (The Vinyl Group): The terminal sp² hybridized carbon of the vinyl group, C1 , is predicted to have a chemical shift of approximately 112.5 ppm. This is consistent with typical values for terminal =CH₂ carbons.[2][3] The adjacent sp² carbon, C2 , being substituted, is expectedly more deshielded and is predicted at 144.3 ppm. This significant downfield shift is characteristic of a substituted carbon in a double bond. These values align well with the experimental data for linalool (111.8 and 144.9 ppm) and 3-methyl-1-penten-3-ol (approximately 112 and 145 ppm).

C3 (The Tertiary Alcohol Carbon): The sp³ hybridized carbon bearing the hydroxyl group, C3 , is predicted at 75.1 ppm. The electronegative oxygen atom strongly deshields this carbon, causing a significant downfield shift compared to a typical alkane carbon.[4] This is a characteristic chemical shift for tertiary alcohols. For comparison, the corresponding carbon in linalool appears at 73.3 ppm and in 3-methyl-1-penten-3-ol at around 73 ppm, showing good agreement.

C4 (The Methylene Carbon): The methylene carbon, C4 , is predicted to resonate at 48.9 ppm. Its chemical shift is influenced by its proximity to the electron-withdrawing hydroxyl group on C3 and the branching at C5.

C5 (The Methine Carbon): The methine carbon, C5 , is predicted at 24.7 ppm. This is a typical value for a methine carbon in an alkyl chain.

C6, C7, and C8 (The Methyl Carbons): The molecule contains three distinct methyl groups.

  • C7 , the methyl group attached to the tertiary alcohol carbon (C3), is predicted at 26.9 ppm. Its proximity to the electronegative oxygen results in a slightly more downfield shift compared to the other methyl groups.

  • C6 and C8 are the two methyl groups attached to C5, rendering them diastereotopic due to the chiral center at C3. They are therefore expected to have slightly different chemical shifts, predicted here at 22.8 ppm and 24.2 ppm. This difference is a subtle but important feature of the molecule's stereochemistry.

Experimental Protocol Considerations

For the experimental acquisition of a ¹³C NMR spectrum of this compound, the following protocol would be recommended:

  • Sample Preparation: Dissolve approximately 50-100 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or (CD₃)₂CO). The choice of solvent can slightly influence the chemical shifts.[5]

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹³C NMR Acquisition:

    • Perform a standard proton-decoupled ¹³C NMR experiment.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for the quaternary carbon (C3).

    • A relaxation delay (d1) of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei.

  • DEPT Experiments: To aid in the assignment of the signals, DEPT-90 and DEPT-135 experiments should be conducted.

    • A DEPT-90 spectrum will show only the CH (methine) carbons.

    • A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This would be crucial for distinguishing between C4, C5, and the methyl carbons.

Caption: Recommended experimental workflow for ¹³C NMR analysis.

Conclusion

This guide has provided a detailed prediction and comparative analysis of the ¹³C NMR chemical shifts for this compound. The predicted values are in good agreement with established principles of NMR spectroscopy and show strong correlation with experimental data from structurally similar compounds. The vinyl carbons are predicted in the range of 112-145 ppm, the tertiary alcohol carbon at approximately 75 ppm, and the alkyl carbons at their expected upfield positions. The diastereotopic nature of the gem-dimethyl groups at C5 is also reflected in the predicted spectrum. This in-silico analysis serves as a valuable reference for the structural confirmation of this compound and as a guide for the interpretation of its future experimental NMR data.

References

  • Elsharif, S. A., & Buettner, A. (2015). Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. Frontiers in Chemistry, 3, 57. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

Sources

verifying purity of 3,5-dimethylhex-1-en-3-ol using gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Verifying the Purity of 3,5-Dimethylhex-1-en-3-ol Using Gas Chromatography

As a Senior Application Scientist, the objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for verifying the purity of this compound. This document moves beyond a simple protocol, offering a comparative analysis of analytical techniques and delving into the scientific rationale behind the methodological choices in gas chromatography (GC). Our focus is on building a self-validating system that ensures trustworthiness and accuracy in your analytical results.

The Analytical Subject: this compound

This compound (CAS: 3329-48-4) is a tertiary alcohol containing a terminal double bond.[1] Its molecular structure (C8H16O) presents specific challenges for purity analysis.[1][2] The polar hydroxyl group can lead to peak tailing in GC if active sites exist within the system, while the molecule's volatility makes GC a prime candidate for analysis. Potential impurities may arise from its synthesis, including unreacted starting materials, isomers, or byproducts from side reactions such as dehydration.

Comparative Analysis: Choosing the Right Analytical Tool

While gas chromatography is exceptionally well-suited for this analyte, a comprehensive understanding of alternative methods is crucial for a robust quality control strategy.

Technique Principle of Separation/Detection Advantages for this compound Limitations
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.High resolution for volatile isomers and impurities; Excellent quantitation with Flame Ionization Detector (FID); Definitive identification with Mass Spectrometry (MS).Requires analyte to be volatile and thermally stable; Potential for peak tailing with polar analytes if not optimized.
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Effective for non-volatile impurities or degradation products; Amenable to preparative scale purification.Lower resolution for volatile isomers compared to capillary GC; Analyte lacks a strong chromophore, requiring detectors like Refractive Index (RI) or derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation; Can be made quantitative (qNMR) to determine purity without a reference standard for the analyte itself.Lower sensitivity for detecting trace impurities (<0.1%); Complex spectra with mixtures can be challenging to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by specific molecular bonds.Rapid confirmation of functional groups (e.g., -OH, C=C); Simple and fast sample preparation.Not suitable for quantifying individual impurities in a mixture; Provides limited information on overall sample purity.

Given its superior resolving power for volatile organic compounds, GC coupled with an FID is the industry-standard technique for the purity assessment of this compound.

Experimental Protocol: A Validated GC-FID Method

This section details a robust, step-by-step protocol for determining the purity of this compound. The causality behind each parameter is explained to empower the analyst.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent) with a split/splitless injector and Flame Ionization Detector (FID).

  • GC Column: A low-to-mid polarity column is recommended to balance resolution and peak shape. A 5% Phenyl-95% Dimethylpolysiloxane phase (e.g., DB-5, HP-5ms) is an excellent starting point.

    • Rationale: This phase provides good selectivity for a wide range of compounds and is robust. The polarity is low enough to minimize severe tailing from the hydroxyl group, especially on modern, well-deactivated columns. For challenging isomer separations, a more polar WAX column could be evaluated as a secondary option.[3]

  • Carrier Gas: Helium or Hydrogen, >99.999% purity.

  • Reagents & Standards:

    • This compound reference standard (purity >99.5%).

    • Solvent: HPLC-grade Dichloromethane or Ethyl Acetate.

Chromatographic Conditions
Parameter Setting Justification
Inlet Temperature 250 °CEnsures efficient and rapid vaporization of the analyte without causing thermal degradation (e.g., dehydration of the tertiary alcohol).
Injection Mode Split (Ratio: 50:1)A split injection is used for this purity assay to handle the concentrated sample, prevent column overload, and ensure sharp, symmetrical peaks.
Injection Volume 1.0 µLStandard volume for capillary GC.
Oven Program Initial: 60 °C, hold 2 min Ramp: 10 °C/min to 240 °C Hold: 5 minThe initial hold separates highly volatile impurities. The ramp rate provides a good balance between separation efficiency and analysis time. The final hold ensures all potential high-boiling point impurities are eluted from the column.
Carrier Gas (He) Constant Flow, 1.2 mL/minProvides stable retention times and optimal column efficiency.
Detector (FID) Temperature: 280 °CMust be hotter than the final oven temperature to prevent condensation of the analyte and ensure a stable detector response.
FID Gases H₂: 30 mL/min, Air: 400 mL/min, Makeup (N₂): 25 mL/minStandard FID gas flows optimized for sensitivity.
Sample and Standard Preparation
  • Standard Preparation: Accurately weigh approximately 50 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent to create a concentration of ~5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard. Consistency in concentration minimizes variability.[4]

Analysis and Purity Calculation
  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Identify the main peak corresponding to this compound based on its retention time from a preliminary injection of the reference standard.

  • Integrate all peaks in the chromatogram, excluding the solvent peak.

  • Calculate the purity using the area percent method:

    % Purity = (Area of Main Analyte Peak / Total Area of All Peaks) × 100

    Note: This calculation assumes an equal response factor for all impurities in the FID, which is a reasonable assumption for structurally similar hydrocarbon impurities but should be verified for highest accuracy.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow from sample preparation to the final purity report.

GC_Purity_Analysis_Workflow cluster_preparation 1. Preparation cluster_analysis 2. GC-FID Analysis cluster_data 3. Data Processing cluster_reporting 4. Reporting prep_std Prepare Reference Standard (~5 mg/mL) prep_smp Prepare Test Sample (~5 mg/mL) inject Inject Sample into GC prep_smp->inject separate Separation on DB-5 Column inject->separate detect Detection by FID separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate All Peaks acquire->integrate calculate Calculate % Area Purity integrate->calculate report Generate Final Report calculate->report

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.